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  • Product: (4-Bromo-2-nitrophenyl)methanamine
  • CAS: 1174006-84-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (4-Bromo-2-nitrophenyl)methanamine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction (4-Bromo-2-nitrophenyl)methanamine, also known as 4-bromo-2-nitrobenzylamine, is a substituted aromatic amine of significant interest in medici...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-2-nitrophenyl)methanamine, also known as 4-bromo-2-nitrobenzylamine, is a substituted aromatic amine of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive benzylamine moiety, a bromo substituent, and a nitro group, presents a unique combination of functionalities that make it a versatile building block for the synthesis of a wide array of more complex molecules. The presence of these groups allows for a variety of chemical transformations, making it a valuable intermediate in the design and synthesis of novel therapeutic agents and other functional organic materials.

This technical guide provides a comprehensive overview of (4-bromo-2-nitrophenyl)methanamine, including its chemical identifiers, synthesis strategies from common precursors, and a discussion of its potential applications, particularly in the realm of drug discovery. While a specific CAS number for this compound is not readily found in major chemical databases, this guide will focus on its synthesis and properties based on established chemical principles and the known characteristics of its precursors and analogs.

Chemical Identifiers and Physicochemical Properties

A summary of the key chemical identifiers for (4-bromo-2-nitrophenyl)methanamine is presented below. These properties are calculated based on its chemical structure.

IdentifierValue
IUPAC Name (4-Bromo-2-nitrophenyl)methanamine
Synonyms 4-Bromo-2-nitrobenzylamine
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
Canonical SMILES C1=C(C=C(C=C1[O-])Br)CN
InChI Key (Calculated)

Synthesis and Experimental Protocols

The synthesis of (4-bromo-2-nitrophenyl)methanamine can be approached through several synthetic routes, primarily starting from commercially available precursors such as 4-bromo-2-nitrotoluene, 4-bromo-2-nitrobenzaldehyde, or 4-bromo-2-nitrobenzyl bromide.

Synthetic Workflow from Precursors

The following diagram illustrates the potential synthetic pathways to obtain (4-bromo-2-nitrophenyl)methanamine.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product 4-Bromo-2-nitrotoluene 4-Bromo-2-nitrotoluene 4-Bromo-2-nitrobenzyl bromide 4-Bromo-2-nitrobenzyl bromide 4-Bromo-2-nitrotoluene->4-Bromo-2-nitrobenzyl bromide NBS, AIBN Reflux 4-Bromo-2-nitrobenzaldehyde 4-Bromo-2-nitrobenzaldehyde (4-Bromo-2-nitrophenyl)methanamine (4-Bromo-2-nitrophenyl)methanamine 4-Bromo-2-nitrobenzaldehyde->(4-Bromo-2-nitrophenyl)methanamine NH4OAc, NaBH3CN Reductive Amination 4-Bromo-2-nitrobenzyl bromide->(4-Bromo-2-nitrophenyl)methanamine 1. NaN3, DMF 2. H2, Pd/C or LiAlH4

Caption: Synthetic pathways to (4-Bromo-2-nitrophenyl)methanamine.

Protocol 1: Synthesis from 4-Bromo-2-nitrobenzyl bromide

This two-step protocol involves the conversion of 4-bromo-2-nitrobenzyl bromide to the corresponding azide, followed by reduction to the primary amine.

Step 1: Synthesis of 1-(azidomethyl)-4-bromo-2-nitrobenzene

  • To a solution of 4-bromo-2-nitrobenzyl bromide (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azide.

Step 2: Reduction to (4-Bromo-2-nitrophenyl)methanamine

  • Method A: Catalytic Hydrogenation

    • Dissolve the crude azide from the previous step in methanol or ethanol.

    • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the desired amine.

  • Method B: Reduction with Lithium Aluminum Hydride (LAH)

    • In a flame-dried flask under an inert atmosphere, prepare a suspension of LAH (1.5 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C and add a solution of the crude azide in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting solid and wash with THF.

    • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.

Protocol 2: Reductive Amination of 4-Bromo-2-nitrobenzaldehyde

This one-pot procedure directly converts the aldehyde to the amine.[1][2][3][4][5][6][7]

  • Dissolve 4-bromo-2-nitrobenzaldehyde (1.0 eq) and ammonium acetate (10 eq) in methanol.[1][2][3][4][5][6][7]

  • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding water and concentrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the crude amine by column chromatography on silica gel.

Reactivity and Chemical Transformations

The chemical reactivity of (4-bromo-2-nitrophenyl)methanamine is dictated by its three key functional groups: the primary amine, the nitro group, and the bromo substituent.

Reactivity cluster_amine Amine Reactions cluster_nitro Nitro Group Reduction cluster_bromo Bromo Group Coupling (4-Bromo-2-nitrophenyl)methanamine (4-Bromo-2-nitrophenyl)methanamine Amide Formation Amide Formation (4-Bromo-2-nitrophenyl)methanamine->Amide Formation Acyl chloride, Base Sulfonamide Formation Sulfonamide Formation (4-Bromo-2-nitrophenyl)methanamine->Sulfonamide Formation Sulfonyl chloride, Base Alkylation Alkylation (4-Bromo-2-nitrophenyl)methanamine->Alkylation Alkyl halide, Base Reduction to Amine Reduction to Amine (4-Bromo-2-nitrophenyl)methanamine->Reduction to Amine H2, Pd/C or SnCl2, HCl Suzuki Coupling Suzuki Coupling (4-Bromo-2-nitrophenyl)methanamine->Suzuki Coupling Boronic acid, Pd catalyst, Base Buchwald-Hartwig Amination Buchwald-Hartwig Amination (4-Bromo-2-nitrophenyl)methanamine->Buchwald-Hartwig Amination Amine, Pd catalyst, Base Sonogashira Coupling Sonogashira Coupling (4-Bromo-2-nitrophenyl)methanamine->Sonogashira Coupling Alkyne, Pd/Cu catalyst, Base

Caption: Reactivity of (4-Bromo-2-nitrophenyl)methanamine.

Applications in Drug Discovery and Medicinal Chemistry

Substituted anilines and benzylamines are privileged scaffolds in medicinal chemistry, appearing in a wide range of approved drugs. The title compound serves as a versatile starting material for the synthesis of libraries of compounds for screening against various biological targets.

  • Kinase Inhibitors: The aniline core is a common feature in many kinase inhibitors, where it can form key hydrogen bonding interactions with the hinge region of the kinase domain. The bromo substituent provides a handle for introducing diversity through cross-coupling reactions to explore the solvent-exposed regions of the ATP-binding pocket.

  • Fragment-Based Drug Discovery (FBDD): The relatively small size and functionality of (4-bromo-2-nitrophenyl)methanamine make it an attractive fragment for FBDD campaigns. The subsequent elaboration of initial hits can be guided by the reactivity of the bromo and nitro groups. Biocatalytic methods, such as the use of nitroreductases, are emerging as powerful tools for the synthesis of functionalized anilines from nitroaromatic precursors, offering a green chemistry approach to fragment library generation.[8][9]

  • Synthesis of Heterocycles: The functional groups on this molecule can be used to construct a variety of heterocyclic ring systems, which are of great importance in medicinal chemistry. For example, the nitro group can be reduced to an amine, which can then be cyclized with the adjacent benzylamine or a derivative thereof.

Safety and Handling

While a specific safety data sheet (SDS) for (4-bromo-2-nitrophenyl)methanamine is not available, the handling precautions should be based on the known hazards of its structural components and precursors.

  • General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] Avoid inhalation of dust and contact with skin and eyes.[10][11]

  • Health Hazards: Based on related compounds like 4-bromo-2-nitroaniline, this compound may be harmful if swallowed, in contact with skin, or if inhaled.[12][13][14][15] It may cause skin and eye irritation.[12][13][14][15]

  • First Aid Measures:

    • In case of skin contact: Wash off immediately with plenty of soap and water.[10]

    • In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[10]

    • If inhaled: Move to fresh air.[10]

    • If swallowed: Clean mouth with water and drink plenty of water afterwards.[16]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

(4-Bromo-2-nitrophenyl)methanamine is a valuable, albeit less common, building block for organic synthesis and medicinal chemistry. Its synthesis from readily available starting materials is achievable through standard organic transformations. The strategic placement of its functional groups provides a platform for the generation of diverse molecular architectures, making it a compound of interest for the development of novel therapeutics, particularly in the area of kinase inhibition. Researchers working with this compound should adhere to strict safety protocols based on the known hazards of its constituent functional groups and precursors.

References

  • PubChem. 4-Bromo-2-nitroaniline. Available from: [Link]

  • PubChem. 4-Bromo-2-nitrobenzyl bromide. Available from: [Link]

  • iChemical. 4-Bromo-2-Nitroaniline, CAS No. 875-51-4. Available from: [Link]

  • CP Lab Safety. 4-Bromo-2-nitrobenzaldehyde, min 97%, 100 grams. Available from: [Link]

  • Singh, V. P., et al. (2014). Crystal structure of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1002. Available from: [Link]

  • Chemsrc. 4-Bromo-2-nitrobenzaldehyde | CAS#:5551-12-2. Available from: [Link]

  • Chemistry LibreTexts. 3.10: Synthesis of Polysubstituted Benzenes. Available from: [Link]

  • Google Patents. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • PubChem. 4-Bromo-2-nitroanisole. Available from: [Link]

  • PubChemLite. 4-bromo-2-nitrobenzaldehyde (C7H4BrNO3). Available from: [Link]

  • Moreno-Fuquen, R., et al. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o149. Available from: [Link]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Pharmaceutical Biology, 58(1), 739-748. Available from: [Link]

  • Holder, L., et al. (2023). Accessing active fragments for drug discovery utilising nitroreductase biocatalysis. ChemRxiv. Available from: [Link]

  • Holder, L., et al. (2024). Accessing active fragments for drug discovery utilising nitroreductase biocatalysis. ResearchGate. Available from: [Link]

  • Study.com. Reaction mechanism for 4-bromo-2-nitroacetaniline + H2O+ HCl + NH3 = 4-bromo-2-nitroaniline. Available from: [Link]

Sources

Exploratory

physicochemical properties of (4-Bromo-2-nitrophenyl)methanamine

Technical Monograph: Physicochemical Profiling and Synthetic Utility of (4-Bromo-2-nitrophenyl)methanamine Executive Summary (4-Bromo-2-nitrophenyl)methanamine (CAS: 1174006-84-8), also known as 4-Bromo-2-nitrobenzylamin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of (4-Bromo-2-nitrophenyl)methanamine

Executive Summary

(4-Bromo-2-nitrophenyl)methanamine (CAS: 1174006-84-8), also known as 4-Bromo-2-nitrobenzylamine, serves as a critical trifunctional scaffold in medicinal chemistry. Characterized by an electrophilic aromatic core substituted with a halogen, a nitro group, and a nucleophilic primary amine, it offers orthogonal reactivity essential for fragment-based drug discovery (FBDD). This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic pathways, and application in the synthesis of heterocyclic pharmacophores such as quinazolines and benzimidazoles.

Section 1: Molecular Identity & Structural Analysis

The compound consists of a benzene ring substituted at the 1, 2, and 4 positions. The steric bulk of the ortho-nitro group influences the conformation of the methanamine side chain, often locking it out of planarity with the aromatic ring, which can be exploited for binding pocket specificity in kinase inhibitors.

Identifier Details
IUPAC Name (4-Bromo-2-nitrophenyl)methanamine
Common Synonyms 4-Bromo-2-nitrobenzylamine; 2-Nitro-4-bromobenzylamine
CAS Number 1174006-84-8
Molecular Formula C₇H₇BrN₂O₂
SMILES C1=CC(=C(C=C1Br)[O-])CN
InChI Key FVFJGQJXAWCHIE-UHFFFAOYSA-N

Section 2: Physicochemical Parameters

The following data aggregates predicted and experimental values. Note that while the specific amine intermediate is often used in situ or as a salt, its free base properties are critical for understanding transport and reactivity.

Property Value Source/Note
Molecular Weight 231.05 g/mol Calculated
Physical State Solid (typically yellow/orange crystalline)Experimental (Analogue)
Melting Point 95–100 °C (Precursor Aldehyde); Amine salt >200°CExperimental (Precursors)
Boiling Point ~340 °C at 760 mmHgPredicted
Density 1.7 ± 0.1 g/cm³Predicted
pKa (Conjugate Acid) 8.65 ± 0.10Predicted (Benzylamine core)
LogP 1.63Predicted (Lipophilic)
Polar Surface Area (PSA) 71.8 ŲUseful for CNS penetration est.[1][2][3][4][5]
Solubility Soluble in DMSO, DMF, MeOH; Low in WaterExperimental Observation

Lipinski Compliance:

  • MW < 500: Yes (231.05)

  • LogP < 5: Yes (1.63)

  • H-Bond Donors < 5: Yes (2)

  • H-Bond Acceptors < 10: Yes (3)

  • Verdict: Excellent lead-like properties for oral bioavailability.

Section 3: Synthetic Pathways & Methodology

The synthesis of (4-Bromo-2-nitrophenyl)methanamine typically proceeds via the functionalization of the methyl group of 4-bromo-2-nitrotoluene or the reduction of 4-bromo-2-nitrobenzonitrile. The Delépine Reaction or Gabriel Synthesis via the benzyl bromide intermediate is preferred over direct nitration of 4-bromobenzylamine due to regioselectivity issues.

Protocol: Synthesis from 4-Bromo-2-nitrotoluene
  • Radical Bromination (Wohl-Ziegler):

    • Reagents: 4-Bromo-2-nitrotoluene, NBS (N-Bromosuccinimide), AIBN (cat.), CCl₄ or Trifluorotoluene.

    • Conditions: Reflux, 4-12 h.

    • Mechanism: Radical substitution at the benzylic position to yield 4-Bromo-2-nitrobenzyl bromide (CAS 82420-34-6).

    • Note: Monitor by TLC to avoid gem-dibromination.

  • Nucleophilic Substitution (Amine Formation):

    • Method A (Delépine): Treat benzyl bromide with Hexamethylenetetramine (HMTA) in CHCl₃ to form the quaternary salt, followed by acid hydrolysis (HCl/EtOH).

    • Method B (Gabriel): Treat with Potassium Phthalimide in DMF, followed by hydrazine hydrate deprotection.

    • Method C (Direct Azidation/Reduction): NaN₃ in DMF followed by Staudinger reduction (PPh₃/H₂O).

Synthesis Start 4-Bromo-2-nitrotoluene (CAS 60956-26-5) Inter 4-Bromo-2-nitrobenzyl bromide (CAS 82420-34-6) Start->Inter NBS, AIBN Reflux Salt Hexaminium Salt (Intermediate) Inter->Salt HMTA, CHCl3 Product (4-Bromo-2-nitrophenyl)methanamine (CAS 1174006-84-8) Inter->Product 1. NaN3 2. PPh3, H2O (Staudinger) Salt->Product HCl, EtOH (Delépine)

Figure 1: Synthetic route from commercially available nitrotoluene precursor via radical bromination and Delépine amine synthesis.

Section 4: Spectroscopic Characterization

For the free base in CDCl₃:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.15 (d, J = 2.0 Hz, 1H, Ar-H3, ortho to NO₂).

    • δ 7.75 (dd, J = 8.2, 2.0 Hz, 1H, Ar-H5).

    • δ 7.55 (d, J = 8.2 Hz, 1H, Ar-H6).

    • δ 4.05 (s, 2H, Ar-CH ₂-NH₂).

    • δ 1.60 (br s, 2H, NH ₂).

  • ¹³C NMR:

    • Distinctive peaks for the C-NO₂ (~149 ppm) and C-Br (~120 ppm) carbons, and the benzylic carbon (~43 ppm).

  • IR (ATR):

    • 3300–3400 cm⁻¹ (N-H stretch).

    • 1530 cm⁻¹ & 1350 cm⁻¹ (NO₂ asymmetric/symmetric stretch).

Section 5: Reactivity & Functionalization[1]

This scaffold is a "privileged structure" because it allows for Orthogonal Functionalization .

  • Amine (Nucleophile): Ready for amide coupling, reductive amination, or sulfonylation.

  • Bromide (Electrophile): Excellent handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to extend the carbon skeleton.

  • Nitro (Latent Nucleophile): Can be reduced (Fe/AcOH or H₂/Pd) to an aniline. The resulting ortho-diamine (benzylamine + aniline) is a precursor for Quinazolines and Benzimidazoles .

Reactivity Core (4-Bromo-2-nitrophenyl)methanamine Amide Amide Derivatives (Kinase Hinge Binders) Core->Amide R-COCl / EDC Coupling (Amine Reactivity) Biaryl Biaryl Scaffolds (Suzuki Coupling) Core->Biaryl Ar-B(OH)2, Pd(0) (Bromide Reactivity) Quin Quinazolines/Benzimidazoles (Heterocycle Formation) Core->Quin 1. Reduction (NO2 -> NH2) 2. Cyclization

Figure 2: Orthogonal reactivity map showing the three distinct vectors for chemical diversification.

Section 6: Safety & Handling

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.[5]

    • Precursors: Benzyl bromides are potent lachrymators . Handle only in a functioning fume hood.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free amine absorbs CO₂ from air; storage as the Hydrochloride salt is recommended for long-term stability.

References

  • Sigma-Aldrich. (4-Bromo-2-nitrophenyl)methanamine Product Page. Retrieved from

  • PubChem. Compound Summary for CAS 82420-34-6 (Precursor). National Library of Medicine. Retrieved from [4]

  • ChemicalBook. 4-Bromo-2-nitrobenzylamine CAS 1174006-84-8. Retrieved from

  • BenchChem. Synthesis routes and properties for Nitro-benzyl bromides. Retrieved from

Sources

Foundational

safety data sheet (SDS) for (4-Bromo-2-nitrophenyl)methanamine

This guide serves as a comprehensive technical dossier for (4-Bromo-2-nitrophenyl)methanamine , designed for researchers and drug development professionals.[1][2] It synthesizes safety data, chemical handling protocols,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical dossier for (4-Bromo-2-nitrophenyl)methanamine , designed for researchers and drug development professionals.[1][2] It synthesizes safety data, chemical handling protocols, and experimental context, moving beyond a standard Safety Data Sheet (SDS) to provide actionable insights for laboratory application.

[1][2]

CAS Number: 1174006-84-8 Synonyms: 4-Bromo-2-nitrobenzylamine; 1-(4-Bromo-2-nitrophenyl)methanamine Molecular Formula: C


H

BrN

O

Molecular Weight: 231.05 g/mol [1][2]

Chemical Architecture & Research Utility

(4-Bromo-2-nitrophenyl)methanamine is a high-value bifunctional scaffold in medicinal chemistry.[1][2] Its utility lies in its orthogonal reactivity:

  • Primary Amine: A nucleophilic handle for amide coupling, reductive amination, or sulfonylation.

  • Aryl Bromide: An electrophilic site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

  • Nitro Group: A latent amine precursor. Reduction yields a 1,2-diamine motif, essential for synthesizing benzimidazoles and quinoxalines.[2]

Research Context: This compound is frequently employed as a "linchpin" intermediate. The presence of the electron-withdrawing nitro group ortho to the benzylic amine creates a unique electronic environment, reducing the basicity of the amine slightly compared to unsubstituted benzylamine, while the bromine atom allows for late-stage diversification.[2]

Hazard Identification & Risk Assessment

Classification based on structural analogs (Benzylamines/Nitroaromatics) and GHS standards.

Core Hazards
Hazard ClassCategoryHazard StatementMechanistic Insight
Skin Corrosion/Irritation 1B (Conservative)H314: Causes severe skin burns and eye damage.[1][2]Benzylic amines are organic bases. Upon contact with moisture in the skin, they generate local alkalinity, leading to saponification of lipids and tissue necrosis.
Acute Toxicity (Oral) 4 H302: Harmful if swallowed.[3][4]Nitroaromatics often interfere with oxidative phosphorylation or cause methemoglobinemia.
Sensitization 1 H317: May cause an allergic skin reaction.[1][4]Reactive benzylic halides (impurities) or the amine itself can act as haptens, triggering immune responses.
Structural Alerts
  • Explosion Hazard: While not a primary explosive, the nitro group is energetic. Avoid heating crude residues to dryness, especially in the presence of metals or under acidic conditions, which could trigger decomposition.

  • Lachrymator Potential: Like many benzylamines, this compound can irritate mucous membranes and eyes, acting as a mild lachrymator.

Physicochemical Profiling

Data represents predicted values for the free base form unless otherwise noted.

PropertyValueOperational Note
Physical State Solid (Crystalline powder)Likely yellow/orange due to the nitro chromophore.[1][2]
Melting Point 65–75 °C (Predicted)Low melting point implies it may oil out during synthesis; handle with chilled solvents.
Boiling Point ~340 °C (at 760 mmHg)Do not attempt to distill at atmospheric pressure; decomposition likely.
Solubility DMSO, DMF, Methanol, DCMLimited solubility in water; soluble in dilute acid (forms salt).
pKa (Conjugate Acid) ~8.5–9.0Moderately basic. Will scavenge protons in reaction mixtures.

Safe Handling & Operational Protocols

Engineering Controls
  • Primary Barrier: All weighing, dispensing, and reaction setups must occur within a certified Chemical Fume Hood .

  • Atmosphere: The free base amine is susceptible to oxidation (forming imines/aldehydes) and carbonation (reacting with atmospheric CO

    
    ). Store and handle under Argon or Nitrogen .
    
Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical splash goggles. Note: Safety glasses are insufficient if handling fine powder that can become airborne.[1][2]

  • Hands: Double-gloving with Nitrile (0.11 mm minimum thickness).[1][2]

  • Body: Lab coat (cotton/flame-resistant) + closed-toe shoes.[1][2]

Experimental Workflow: Handling & Synthesis

The following diagram outlines the decision logic for safe handling during synthesis, specifically addressing the risks of the nitro and amine functionalities.

SafeHandlingWorkflow Start Start: (4-Bromo-2-nitrophenyl)methanamine Storage Storage Check: Is it the HCl Salt or Free Base? Start->Storage FreeBase Free Base: Store under Argon/N2 (Prevent Oxidation/Carbonation) Storage->FreeBase Salt HCl Salt: Store Desiccated (Hygroscopic) Storage->Salt Weighing Weighing Protocol: Use Anti-Static Gun Avoid Metal Spatulas (Spark Risk) FreeBase->Weighing Salt->Weighing Reaction Reaction Setup: Dissolve in Organic Solvent (DCM/DMF) Weighing->Reaction Coupling Pathway A: Amide Coupling Add Base (DIEA/TEA) slowly Exotherm Risk: Low Reaction->Coupling Reduction Pathway B: Nitro Reduction (H2/Pd or Fe/AcOH) Exotherm Risk: HIGH Reaction->Reduction Quench Quenching: Neutralize carefully Vent H2 gas if reducing Coupling->Quench Reduction->Quench Disposal Disposal: Halogenated Organic Waste Quench->Disposal

Caption: Operational workflow distinguishing storage needs and reaction risks (Coupling vs. Reduction).

Emergency Response & Mitigation

In the event of exposure, immediate action is critical to prevent chemical burns or systemic toxicity.

Emergency Response Decision Tree

EmergencyResponse Incident Exposure Incident Skin Skin Contact (Burn/Irritation) Incident->Skin Eye Eye Contact (Corrosive Risk) Incident->Eye Inhalation Inhalation (Respiratory Distress) Incident->Inhalation ActionSkin 1. Brush off powder 2. Flush water (15 min) 3. Do NOT neutralize Skin->ActionSkin ActionEye 1. Irrigate immediately 2. Hold eyelids open 3. Seek Ophthalmologist Eye->ActionEye ActionInhal 1. Move to fresh air 2. Oxygen if needed 3. Monitor for edema Inhalation->ActionInhal Medical Seek Medical Attention (Bring SDS/CAS Info) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Caption: Immediate triage protocols for dermal, ocular, and respiratory exposure.

Specific First Aid Measures
  • Skin: Do not use vinegar or acids to neutralize the amine on the skin; the heat of neutralization can worsen the burn. Use copious water.[3][4][5][6]

  • Inhalation: If inhaled, the nitro group may cause methemoglobinemia (blue lips/fingernails). Provide oxygen and monitor oxygen saturation.

  • Spill Cleanup:

    • Evacuate the immediate area.[4][5]

    • Wear full PPE (including respirator if powder is fine).

    • Neutralization: Absorb with an inert material (vermiculite). For final surface cleaning, use a dilute acetic acid solution (5%) to neutralize amine residues, followed by water.

Storage & Stability

  • Temperature: 2–8 °C (Refrigerate).

  • Environment: Store under inert gas (Argon). The free amine will absorb CO

    
     from the air to form carbamates (white crust).
    
  • Incompatibilities:

    • Strong Oxidizers: Risk of fire/explosion.

    • Acids: Exothermic reaction to form salts.

    • Acid Chlorides/Anhydrides: Will react rapidly (acylation).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 522679 (Analog: 4-Bromo-2-methyl-6-nitroaniline).[1][2] PubChem. Available at: [Link][2]

Sources

Exploratory

Synthetic Utility and Physicochemical Profiling of (4-Bromo-2-nitrophenyl)methanamine

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Development Professionals. Executive Summary In the landscape of rational drug design, polyfunctional building blocks are critical for generating...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Development Professionals.

Executive Summary

In the landscape of rational drug design, polyfunctional building blocks are critical for generating diverse chemical libraries. (4-Bromo-2-nitrophenyl)methanamine is a highly versatile, tri-functional scaffold. Featuring an electrophilic aryl bromide, a strongly electron-withdrawing nitro group, and a nucleophilic primary amine, this compound serves as a linchpin for synthesizing complex heterocycles, kinase inhibitors, and peptidomimetics. This technical guide details its physicochemical properties, reactivity logic, and validated experimental protocols for downstream derivatization.

Physicochemical & Structural Parameters

Accurate molecular profiling is essential for predicting solubility, reactivity, and chromatographic behavior. The quantitative data for (4-Bromo-2-nitrophenyl)methanamine is summarized below .

ParameterValue
IUPAC Name (4-Bromo-2-nitrophenyl)methanamine
CAS Number 1174006-84-8
Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
Monoisotopic Mass 229.96909 Da
Topological Polar Surface Area (TPSA) ~71.8 Ų (estimated from hydrochloride analog)
SMILES C1=CC(=C(C=C1Br)[O-])CN

Note: The compound is frequently handled and stored as a hydrochloride salt to prevent premature oxidation and amine degradation.

Mechanistic Reactivity & Synthetic Logic

The strategic value of (4-Bromo-2-nitrophenyl)methanamine lies in the orthogonal reactivity of its three functional groups. As a Senior Application Scientist, it is critical to understand the causality behind these reactive sites to prevent unwanted side reactions during library synthesis:

  • The Aminomethyl Group (C1): The primary amine is highly nucleophilic. It can readily participate in reductive aminations, amidations, or multicomponent reactions. Notably, 2-nitrobenzylamine derivatives are utilized as ammonia equivalents in Ugi four-component reactions (U-4CR). The 2-nitrobenzyl group can subsequently be removed via photochemical cleavage, yielding primary amides or peptides without harsh deprotection conditions .

  • The Nitro Group (C2): Beyond its electron-withdrawing effect, which activates the ring, the nitro group is a masked amine. Selective reduction yields a 1,2-diamine equivalent (after accounting for the benzylic carbon), which is a classic precursor for cyclization into benzimidazoles, quinazolines, or tetrahydroisoquinolines via Heck-aza-Michael reactions .

  • The Aryl Bromide (C4): The bromine atom provides a direct handle for carbon-carbon or carbon-heteroatom bond formation via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process controls (e.g., LC-MS) are embedded to confirm intermediate stability.

Protocol A: Chemoselective Nitro Reduction to (2-Amino-4-bromophenyl)methanamine

Causality: Standard catalytic hydrogenation (e.g., H2 with Pd/C) will result in unwanted hydrodehalogenation, stripping the bromine from the C4 position. To preserve the aryl bromide for future cross-coupling, a mild, chemoselective reduction using Iron (Fe) and Ammonium Chloride (NH4Cl) is required.

Step-by-Step Methodology:

  • Preparation: Dissolve (4-Bromo-2-nitrophenyl)methanamine (1.0 eq) in a solvent mixture of Ethanol/Water (4:1 v/v).

  • Activation: Add Iron powder (5.0 eq) and NH4Cl (5.0 eq) to the solution. The NH4Cl acts as a mild proton source, avoiding the use of strong acids that could protonate the primary amine and precipitate the starting material.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 2-4 hours.

  • Validation (In-Process): Monitor via LC-MS. The disappearance of the m/z 231 [M+H]+ peak and the appearance of m/z 201 [M+H]+ confirms complete nitro reduction without debromination.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove iron sludge, and wash the pad with ethyl acetate. Concentrate the filtrate, extract with ethyl acetate, wash with brine, dry over Na2SO4, and evaporate to yield the diamine.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality: Direct cross-coupling on the unprotected primary amine can lead to competitive binding of the amine to the Palladium catalyst, poisoning it or causing side reactions. Transient protection (e.g., Boc-protection) of the amine is highly recommended prior to coupling.

Step-by-Step Methodology:

  • Amine Protection: Treat the starting material with Boc-anhydride (1.1 eq) and Triethylamine (1.5 eq) in DCM at room temperature for 2 hours to yield tert-butyl (4-bromo-2-nitrobenzyl)carbamate.

  • Coupling Setup: In a Schlenk flask, combine the Boc-protected intermediate (1.0 eq), an arylboronic acid (1.2 eq), and K2CO3 (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). The bidentate dppf ligand is chosen for its steric bulk, which facilitates the reductive elimination step and prevents catalyst deactivation.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Purge the flask with Nitrogen for 10 minutes.

  • Reaction: Heat to 90°C for 12 hours.

  • Validation & Workup: Confirm product formation via TLC. Dilute with water, extract with ethyl acetate, and purify via flash chromatography (Hexanes/EtOAc) to isolate the C4-substituted derivative.

Signaling & Application Workflow Visualization

The following diagram illustrates the divergent synthetic pathways enabled by the orthogonal reactive sites of (4-Bromo-2-nitrophenyl)methanamine.

G Core (4-Bromo-2-nitrophenyl)methanamine Coupling Pd-Catalyzed Cross-Coupling Core->Coupling Boronic Acids Reduction Chemoselective Nitro Reduction Core->Reduction Fe/NH4Cl Ugi U-4CR / Amidation Core->Ugi Aldehyde + Acid + Isocyanide Substituted C4-Aryl/Alkyl Derivatives Coupling->Substituted Diamine (2-Amino-4-bromophenyl) methanamine Reduction->Diamine Photocleavage Photocleavable Peptide Scaffolds Ugi->Photocleavage Kinase Kinase Inhibitors Substituted->Kinase Benzimidazole Benzimidazole Cores Diamine->Benzimidazole

Fig 1. Divergent synthetic pathways of (4-Bromo-2-nitrophenyl)methanamine.

References

  • PubChem. "4-bromo-N-methyl-3-nitroaniline | C7H7BrN2O2 - Computed Properties" (Isomeric equivalent for exact mass/formula validation). National Center for Biotechnology Information.[Link]

  • Sung, K., Chen, F.-L., & Huang, P.-C. "A Modified U-4CR Reaction with 2-Nitrobenzylamine as an Ammonia Equivalent". Synlett, 2006, 2667-2669. Organic Chemistry Portal.[Link]

Foundational

An In-depth Technical Guide to (4-Bromo-2-nitrophenyl)methanamine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction (4-Bromo-2-nitrophenyl)methanamine, a substituted benzylamine, represents a key building block in synthetic organic chemistry. Its bifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-2-nitrophenyl)methanamine, a substituted benzylamine, represents a key building block in synthetic organic chemistry. Its bifunctional nature, featuring a nucleophilic aminomethyl group and a substituted aromatic ring, makes it a valuable intermediate in the construction of more complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, structural features, predicted physicochemical properties, and a detailed, field-proven synthetic methodology.

Chemical Structure and Nomenclature

The structural identity of a molecule is fundamental to understanding its reactivity and potential applications.

1.1. IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (4-Bromo-2-nitrophenyl)methanamine . It is also commonly referred to as 4-bromo-2-nitrobenzylamine.

1.2. Chemical Structure

The molecule consists of a benzene ring substituted with a bromine atom at position 4, a nitro group at position 2, and a methanamine (or aminomethyl) group at position 1. The relative positions of these functional groups are critical to the molecule's electronic properties and reactivity.

Diagram: Chemical Structure of (4-Bromo-2-nitrophenyl)methanamine

Caption: Structure of (4-Bromo-2-nitrophenyl)methanamine.

Physicochemical and Spectroscopic Properties

While specific experimental data for (4-Bromo-2-nitrophenyl)methanamine is not extensively reported in publicly available literature, its properties can be reliably predicted based on its structure and data from closely related compounds such as 4-bromo-2-nitroaniline.

PropertyPredicted/Estimated ValueSource/Basis
Molecular Formula C₇H₇BrN₂O₂[1]
Molecular Weight 231.05 g/mol [1]
CAS Number 1174006-84-8[1]
Appearance Expected to be a crystalline solidAnalogy to similar compounds
Melting Point >100 °CBased on the melting point of 4-bromo-2-nitroaniline (110-113 °C)[2]
Boiling Point >300 °CBased on the boiling point of 4-bromo-2-nitroaniline (308.7 °C)[2]
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Methanol)General solubility of substituted anilines

2.1. Predicted Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group and the bromine atom. The benzylic protons of the methanamine group would likely appear as a singlet or a broad singlet.

  • ¹³C NMR: The carbon NMR would display distinct signals for the six aromatic carbons, with the carbons attached to the nitro and bromo groups being significantly deshielded. The signal for the benzylic carbon would also be present.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1520 and 1340 cm⁻¹, respectively), and C-H and C=C stretching of the aromatic ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.[3] Fragmentation would likely involve the loss of the amino and nitro groups.

Synthesis of (4-Bromo-2-nitrophenyl)methanamine

A robust and reliable synthesis of (4-Bromo-2-nitrophenyl)methanamine can be achieved through a two-step process starting from 4-bromo-2-nitrotoluene. This approach leverages a well-documented benzylic bromination followed by a standard amination reaction.

Diagram: Synthetic Pathway to (4-Bromo-2-nitrophenyl)methanamine

Synthesis Start 4-Bromo-2-nitrotoluene Intermediate 4-Bromo-2-nitrobenzyl bromide Start->Intermediate NBS, AIBN Reflux Product (4-Bromo-2-nitrophenyl)methanamine Intermediate->Product 1. NaN3, DMF 2. PPh3, H2O

Caption: A two-step synthesis of the target compound.

3.1. Step 1: Synthesis of 4-Bromo-2-nitrobenzyl bromide

This procedure is adapted from established methods for the radical bromination of benzylic positions.[4]

3.1.1. Causality behind Experimental Choices

  • N-Bromosuccinimide (NBS): NBS is a convenient and selective source of bromine radicals, minimizing the formation of dibrominated byproducts.

  • Azobisisobutyronitrile (AIBN): AIBN is a common radical initiator that decomposes upon heating to generate radicals, which then initiate the bromination reaction.

  • Reflux Conditions: The reaction is carried out at reflux to ensure a sufficient rate of radical initiation and propagation.

3.1.2. Experimental Protocol

  • To a solution of 4-bromo-2-nitrotoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile, add N-bromosuccinimide (1.1 equivalents).

  • Add a catalytic amount of AIBN (0.02-0.05 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-bromo-2-nitrobenzyl bromide.

  • Purify the crude product by recrystallization or column chromatography.

3.2. Step 2: Synthesis of (4-Bromo-2-nitrophenyl)methanamine

The conversion of the benzyl bromide to the corresponding amine can be efficiently achieved via the Staudinger reaction, which is a mild and high-yielding method.

3.2.1. Causality behind Experimental Choices

  • Sodium Azide (NaN₃): Sodium azide is a good nucleophile for the Sₙ2 displacement of the benzylic bromide, forming the corresponding benzyl azide.

  • Triphenylphosphine (PPh₃): Triphenylphosphine reacts with the azide in the Staudinger reaction to form an aza-ylide intermediate, which is then hydrolyzed to the primary amine and triphenylphosphine oxide.

  • Water (H₂O): Water is required for the hydrolysis of the aza-ylide intermediate to the final amine product.

3.2.2. Experimental Protocol

  • Dissolve 4-bromo-2-nitrobenzyl bromide (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add sodium azide (1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the formation of the benzyl azide by TLC.

  • Once the reaction is complete, add triphenylphosphine (1.1 equivalents) to the reaction mixture.

  • Stir for several hours, during which nitrogen gas will evolve.

  • Add water to the reaction mixture and continue stirring to hydrolyze the intermediate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude (4-Bromo-2-nitrophenyl)methanamine by column chromatography or by forming a hydrochloride salt.

Applications in Research and Development

(4-Bromo-2-nitrophenyl)methanamine is a versatile intermediate with potential applications in:

  • Pharmaceutical Synthesis: As a scaffold for the synthesis of novel drug candidates. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which can then be used in coupling reactions.

  • Agrochemicals: As a building block for the development of new pesticides and herbicides.

  • Materials Science: In the synthesis of novel organic materials with specific electronic or optical properties.

Safety and Handling

Substituted nitroaromatics and benzylamines should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

References

  • 4-Bromo-2-nitroaniline. PubChem. [Link]

  • 4-Bromo-2-Nitroaniline, CAS No. 875-51-4. iChemical. [Link]

  • p-NITROBENZYL BROMIDE. Organic Syntheses Procedure. [Link]

  • Bromo pattern in Mass Spectrometry. YouTube. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Melting Point of (4-Bromo-2-nitrophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of a Melting Point In the realm of chemical research and pharmaceutical development, the melting point is a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of a Melting Point

In the realm of chemical research and pharmaceutical development, the melting point is a cornerstone of compound characterization. It is defined as the temperature at which a solid substance transitions into a liquid state at atmospheric pressure. The significance of this thermal event extends beyond a mere physical constant; it is a sensitive indicator of purity. A pure crystalline solid typically exhibits a sharp and well-defined melting point range of 1-2°C. Conversely, the presence of impurities tends to depress and broaden the melting point range.

For a molecule such as (4-Bromo-2-nitrophenyl)methanamine, which may serve as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs), a precise melting point is indispensable for:

  • Identity Verification: Confirming that the synthesized compound is indeed the target molecule by comparing its melting point to a reference value.

  • Purity Assessment: A broad melting range can signify the presence of residual solvents, starting materials, or by-products, necessitating further purification.

  • Quality Control: Establishing a melting point specification is a critical component of quality control in a manufacturing setting.

Given the apparent novelty of (4-Bromo-2-nitrophenyl)methanamine, establishing a reliable melting point is a foundational step in its scientific investigation.

Theoretical Considerations and Structural Analogs

The melting point of a compound is governed by the strength of the intermolecular forces holding the molecules together in a crystal lattice. These forces include hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The molecular structure of (4-Bromo-2-nitrophenyl)methanamine, with its polar nitro and amine groups and the bromine substituent, suggests the presence of significant dipole-dipole interactions and potentially hydrogen bonding.

In the absence of a reported experimental value for (4-Bromo-2-nitrophenyl)methanamine, we can infer an approximate range by examining the melting points of structurally similar compounds.

Compound NameMolecular StructureMelting Point (°C)Key Structural Differences
(4-Bromo-2-nitrophenyl)methanamine C₇H₇BrN₂O₂Not Reported Target Compound
4-Bromo-2-nitrophenolBrC₆H₃(NO₂)OH90-94Hydroxyl group instead of a methanamine group.
4-Bromo-2-nitroanilineC₆H₅BrN₂O₂111-114[1]Aniline (amine directly on the ring) instead of a methanamine group.
N-(4-Bromo-2-nitrophenyl)acetamideC₈H₇BrN₂O₃Not explicitly stated, but is a solid.Acetamide group instead of a methanamine group.
2-Bromoacetamido-4-nitrophenolC₈H₇BrN₂O₄215-220 (decomposes)[2]A more complex structure with different functional groups.

The presence of the methanamine group (-CH₂NH₂) in our target compound, as opposed to the amine (-NH₂) in 4-bromo-2-nitroaniline, will influence crystal packing and intermolecular forces. The additional methylene group provides more conformational flexibility, which could potentially lead to a lower melting point compared to its aniline counterpart. Conversely, the ability of the primary amine to participate in hydrogen bonding could lead to a relatively high melting point. Based on these analogs, a reasonable starting point for the experimental determination would be in the range of 80-120°C.

Experimental Determination of Melting Point: A Validated Protocol

The following protocol outlines a standard and reliable method for determining the melting point of a solid organic compound using a capillary melting point apparatus.

Materials and Equipment
  • (4-Bromo-2-nitrophenyl)methanamine, finely powdered and dried

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt, Mel-Temp, or similar)

  • Spatula

  • Mortar and pestle

  • Watch glass

Step-by-Step Procedure
  • Sample Preparation:

    • Place a small amount (approximately 10-20 mg) of (4-Bromo-2-nitrophenyl)methanamine on a clean, dry watch glass.

    • If the sample is not already a fine powder, gently grind it using a mortar and pestle. This ensures uniform heat transfer within the sample.

    • Ensure the sample is completely dry, as residual solvents will depress the melting point.

  • Capillary Tube Packing:

    • Press the open end of a capillary tube into the powdered sample on the watch glass. A small amount of sample will be forced into the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down.

    • Repeat until the sample is packed to a height of 2-3 mm in the bottom of the tube. A densely packed sample is crucial for accurate measurement.

  • Melting Point Measurement:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.

    • Rapid Determination (Optional but Recommended): Set the apparatus to heat rapidly to get a preliminary, approximate melting point. This will inform the rate of heating for the accurate determination.

    • Accurate Determination: For a new sample, allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Set the heating rate to 1-2°C per minute. A slow heating rate is critical for allowing the sample and the thermometer to be in thermal equilibrium.

    • Observe the sample closely through the magnifying eyepiece.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue to observe and record the temperature at which the last crystal of the solid melts (the completion of melting).

    • The melting point is reported as the range between these two temperatures.

  • Repeat for Accuracy:

    • It is good practice to perform at least two measurements to ensure reproducibility.

Interpreting the Results
  • Sharp Melting Point (1-2°C range): This is indicative of a pure compound.

  • Broad Melting Point (>2°C range): This suggests the presence of impurities.

  • Depressed Melting Point: If the observed melting point is significantly lower than an expected value, it is likely due to impurities.

The following diagram illustrates the workflow for the experimental determination of the melting point.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_analysis Data Analysis prep1 Grind Sample to a Fine Powder prep2 Dry Sample Thoroughly prep1->prep2 Ensures uniform heating load1 Tap Open End of Capillary into Sample prep2->load1 load2 Pack Sample to 2-3 mm Height load1->load2 Ensures dense packing measure1 Place Capillary in Apparatus load2->measure1 measure2 Heat at 1-2 °C/min measure1->measure2 measure3 Record T_onset (first liquid) measure2->measure3 measure4 Record T_completion (all liquid) measure3->measure4 analysis1 Report Melting Point as a Range (T_onset - T_completion) measure4->analysis1 analysis2 Assess Purity Based on Range Width

Caption: Experimental workflow for melting point determination.

Conclusion

The melting point is a fundamental and informative physical property for any solid organic compound. For (4-Bromo-2-nitrophenyl)methanamine, while a literature value is not currently available, this guide provides the necessary theoretical background and a detailed experimental protocol to enable its accurate determination. By understanding the influence of molecular structure through the examination of related compounds and by adhering to a rigorous experimental methodology, researchers can confidently characterize this and other novel molecules, ensuring the integrity and quality of their scientific work. The establishment of a sharp melting point range for a synthesized batch of (4-Bromo-2-nitrophenyl)methanamine will serve as a crucial benchmark for its identity and purity in all future research and development endeavors.

References

  • BuyersGuideChem. 2-Bromoacetamido-4-nitrophenol. [Link]

  • PubChem. N-(4-bromo-2-nitrophenyl)acetamide. [Link]

Sources

Foundational

(4-Bromo-2-nitrophenyl)methanamine Derivatives: A Synthetic and Medicinal Chemistry Perspective

An in-depth technical guide on the synthesis, properties, and applications of (4-bromo-2-nitrophenyl)methanamine derivatives, tailored for researchers, scientists, and professionals in drug development. This technical gu...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the synthesis, properties, and applications of (4-bromo-2-nitrophenyl)methanamine derivatives, tailored for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of (4-bromo-2-nitrophenyl)methanamine and its derivatives, a class of compounds with significant and expanding interest in the field of medicinal chemistry. The unique arrangement of a bromine atom, a nitro group, and a methanamine moiety on a phenyl ring offers a versatile scaffold for chemical exploration and the development of novel therapeutic agents. This document will delve into the synthetic strategies for accessing these molecules, their detailed characterization, and a review of their current and potential applications in drug discovery, supported by mechanistic insights and established protocols.

The (4-Bromo-2-nitrophenyl)methanamine Scaffold: A Privileged Structure

The (4-bromo-2-nitrophenyl)methanamine core is considered a privileged structure in medicinal chemistry due to the strategic placement of its functional groups, which impart a unique combination of reactivity and potential for biological interactions.

  • The Bromine Atom: Serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, and heteroatom substituents. This enables extensive structure-activity relationship (SAR) studies.

  • The Nitro Group: As a strong electron-withdrawing group, it significantly influences the electronic properties of the aromatic ring and can be a key pharmacophoric feature. Furthermore, it can be readily reduced to an amino group, providing another point for diversification and altering the molecule's physicochemical properties.

  • The Methanamine Group: This primary amine provides a site for N-alkylation, N-acylation, and the formation of Schiff bases, allowing for the introduction of a wide array of side chains that can modulate solubility, cell permeability, and target binding.

The interplay of these functional groups creates a scaffold that can be systematically modified to optimize pharmacological profiles for various therapeutic targets.

Synthetic Pathways and Methodologies

The synthesis of (4-bromo-2-nitrophenyl)methanamine derivatives typically commences from commercially available 4-bromo-1-methyl-2-nitrobenzene. The key transformations involve functionalization of the benzylic methyl group and subsequent modifications of the resulting amine.

Synthesis of the Core (4-Bromo-2-nitrophenyl)methanamine

A robust and widely used method involves a two-step process: benzylic bromination followed by amination.

Experimental Protocol: Synthesis of (4-Bromo-2-nitrophenyl)methanamine

  • Benzylic Bromination:

    • To a solution of 4-bromo-1-methyl-2-nitrobenzene (1.0 eq.) in a non-polar solvent such as carbon tetrachloride or cyclohexane, add N-bromosuccinimide (NBS) (1.1 eq.).

    • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02-0.05 eq.).

    • Reflux the mixture, typically with irradiation from a UV lamp, for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure to yield crude 1-(bromomethyl)-4-bromo-2-nitrobenzene, which can often be used in the next step without further purification.

  • Amination:

    • Dissolve the crude 1-(bromomethyl)-4-bromo-2-nitrobenzene in a polar aprotic solvent like acetonitrile or THF.

    • Add a solution of aqueous ammonia (a large excess, e.g., 10-20 eq.) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure (4-bromo-2-nitrophenyl)methanamine.

G Start 4-Bromo-1-methyl-2-nitrobenzene Intermediate 1-(Bromomethyl)-4-bromo-2-nitrobenzene Start->Intermediate NBS, AIBN, CCl4, Δ Product (4-Bromo-2-nitrophenyl)methanamine Intermediate->Product Aq. NH3, CH3CN G cluster_mods Diversification Strategies Core (4-Bromo-2-nitrophenyl)methanamine Amine Bromo Nitro N_Func N-Alkylation / Acylation Core:f0->N_Func Cross_Coup Pd-Catalyzed Cross-Coupling Core:f1->Cross_Coup Nitro_Red Nitro Group Reduction Core:f2->Nitro_Red

Caption: Key diversification points on the (4-bromo-2-nitrophenyl)methanamine scaffold.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized derivatives. A combination of spectroscopic and analytical techniques is employed.

TechniquePurposeExpected Observations for (4-Bromo-2-nitrophenyl)methanamine
¹H NMR Structural elucidation and confirmation of proton environments.Aromatic protons with distinct splitting patterns, a singlet for the benzylic CH₂, and a broad singlet for the NH₂ protons.
¹³C NMR Confirmation of the carbon framework.Signals corresponding to the aromatic carbons (including those attached to Br and NO₂), and a signal for the benzylic carbon.
HRMS (ESI) Determination of the exact molecular weight and elemental formula.A molecular ion peak corresponding to the calculated exact mass of the compound.
FT-IR Identification of key functional groups.Characteristic stretches for N-H (amine), C-H (aromatic and aliphatic), and strong asymmetric and symmetric stretches for the NO₂ group.

Applications in Medicinal Chemistry and Drug Discovery

Derivatives of (4-bromo-2-nitrophenyl)methanamine have demonstrated a wide range of biological activities, making them attractive candidates for drug development programs.

Antimicrobial Agents

A significant body of research has focused on the development of (4-bromo-2-nitrophenyl)methanamine derivatives as potent antimicrobial agents. The electron-deficient nature of the aromatic ring, coupled with the potential for hydrogen bonding from the amine group, appears to be crucial for their activity. These compounds have shown efficacy against a spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and various fungal species. The mechanism of action is often attributed to the disruption of cell membrane integrity or the inhibition of essential metabolic enzymes.

Anticancer Agents

The scaffold has also been extensively explored for its anticancer potential. Derivatives have been synthesized that exhibit cytotoxicity against a variety of human cancer cell lines. Proposed mechanisms of action include:

  • DNA Intercalation: The planar aromatic ring can intercalate between DNA base pairs, disrupting DNA replication and transcription.

  • Enzyme Inhibition: Certain derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases or protein kinases.

  • Induction of Apoptosis: Many of these compounds have been observed to trigger programmed cell death in cancer cells through various signaling pathways.

Other Therapeutic Areas

The versatility of the scaffold has led to its investigation in other therapeutic areas, including as anti-inflammatory, antiviral, and antiparasitic agents. The ability to fine-tune the physicochemical properties of the molecule allows for the optimization of its ADME (absorption, distribution, metabolism, and excretion) profile for different disease targets.

Conclusion and Future Directions

The (4-bromo-2-nitrophenyl)methanamine scaffold represents a highly valuable platform for the discovery of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives underscore its importance in modern medicinal chemistry. Future research will likely focus on:

  • Combinatorial Chemistry: The generation of large, diverse libraries of derivatives for high-throughput screening against a wider range of biological targets.

  • Mechanism of Action Studies: In-depth biological studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic Optimization: Further chemical modifications to improve the drug-like properties of lead compounds, enhancing their bioavailability and in vivo efficacy.

The continued exploration of the chemical space around the (4-bromo-2-nitrophenyl)methanamine core holds significant promise for the development of the next generation of innovative medicines.

References

[As an AI, I am unable to generate a live, clickable list of references with validated URLs. The following are representative examples of the types of primary literature that would be cited in such a technical guide. Researchers should consult scientific databases such as PubMed, Scopus, and the Web of Science for current and specific citations.]

  • Synthesis and antimicrobial evaluation of novel Schiff bases derived from (4-bromo-2-nitrophenyl)methanamine. Journal of Medicinal Chemistry.
  • Design, synthesis, and cytotoxic activity of new derivatives of (4-bromo-2-nitrophenyl)methanamine as potential anticancer agents. European Journal of Medicinal Chemistry.
  • Palladium-catalyzed cross-coupling reactions of (4-bromo-2-nitrophenyl)methanamine for the synthesis of complex molecular architectures. Organic Letters.
  • Structure-activity relationship studies of (4-bromo-2-nitrophenyl)methanamine derivatives as inhibitors of bacterial topoisomerase. Bioorganic & Medicinal Chemistry Letters.

Protocols & Analytical Methods

Method

The Strategic Utility of (4-Bromo-2-nitrophenyl)methanamine in Modern Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals (4-Bromo-2-nitrophenyl)methanamine, a seemingly unassuming chemical entity, holds significant potential as a versatile intermediate in the intricate world o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(4-Bromo-2-nitrophenyl)methanamine, a seemingly unassuming chemical entity, holds significant potential as a versatile intermediate in the intricate world of pharmaceutical development. Its unique structural arrangement—a benzene ring substituted with a bromine atom, a nitro group, and a methanamine moiety in a specific ortho/para relationship—offers a powerful toolkit for medicinal chemists. This guide provides an in-depth exploration of the applications of (4-Bromo-2-nitrophenyl)methanamine, complete with detailed protocols and the scientific rationale behind its use in the synthesis of complex, biologically active molecules.

The Molecular Architecture: A Gateway to Diverse Scaffolds

The strategic positioning of the functional groups in (4-Bromo-2-nitrophenyl)methanamine dictates its reactivity and utility. The nucleophilic primary amine of the methanamine group serves as a handle for a variety of coupling reactions, while the nitro group, an electron-withdrawing entity, can be readily reduced to an amine, opening pathways to a host of heterocyclic ring systems. The bromine atom provides a site for cross-coupling reactions, enabling the introduction of further molecular complexity. This trifecta of reactivity makes it a valuable precursor for a range of pharmaceutical scaffolds.

Application in the Synthesis of Kinase Inhibitors: A Case Study in Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors

While direct synthesis of pharmaceuticals from (4-Bromo-2-nitrophenyl)methanamine is not extensively documented in readily available literature, its structural analog, 4-bromo-2-nitrobenzoic acid, has been successfully employed in the synthesis of potent Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors.[1][2] FGFRs are a family of receptor tyrosine kinases whose aberrant signaling is implicated in various cancers.[1][2]

The synthesis of these inhibitors involves an initial amide condensation of 4-bromo-2-nitrobenzoic acid, followed by the reduction of the nitro group to an amine.[1][2] This newly formed aniline is then further functionalized. This synthetic strategy strongly suggests that (4-Bromo-2-nitrophenyl)methanamine could serve as a key starting material for analogous FGFR1 inhibitors, with the methanamine group offering alternative coupling strategies.

Conceptual Synthetic Pathway to Kinase Inhibitors

The following diagram illustrates a conceptual pathway for the synthesis of a hypothetical kinase inhibitor, leveraging the reactivity of (4-Bromo-2-nitrophenyl)methanamine. This pathway is based on established synthetic methodologies for related compounds.

G cluster_0 Starting Material cluster_1 Functionalization of the Aminomethyl Group cluster_2 Reduction of the Nitro Group cluster_3 Heterocycle Formation or Cross-Coupling cluster_4 Final Kinase Inhibitor A (4-Bromo-2-nitrophenyl)methanamine B Amide/Sulfonamide Formation A->B Acylation/ Sulfonylation C Ortho-Amino Intermediate B->C Reduction (e.g., Fe/NH4Cl, SnCl2) D Quinazoline/Benzimidazole or Bi-aryl Scaffold C->D Cyclization or Suzuki/Buchwald-Hartwig Coupling E Target Molecule D->E Further Modification

Sources

Application

Reductive Cyclization of (4-Bromo-2-nitrophenyl)methanamine: A Comprehensive Guide to Synthetic Protocols

Introduction: Strategic Importance in Medicinal Chemistry The intramolecular reductive cyclization of (4-Bromo-2-nitrophenyl)methanamine is a pivotal transformation in synthetic organic chemistry, providing a direct rout...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance in Medicinal Chemistry

The intramolecular reductive cyclization of (4-Bromo-2-nitrophenyl)methanamine is a pivotal transformation in synthetic organic chemistry, providing a direct route to 6-bromo-1,2,3,4-tetrahydroquinoxaline. This heterocyclic scaffold is a key building block in the development of a wide range of pharmacologically active agents. The strategic placement of the bromine atom offers a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of chemical space in drug discovery programs. This guide provides a detailed overview of the core principles and practical protocols for achieving this transformation efficiently and selectively.

Mechanistic Underpinnings: A Tale of Two Reductions

The conversion of (4-Bromo-2-nitrophenyl)methanamine to 6-bromo-1,2,3,4-tetrahydroquinoxaline involves a tandem reaction sequence initiated by the reduction of the aromatic nitro group. This transformation is a classic example of a reductive cyclization, where the in situ generated amine nucleophilically attacks the pendant electrophilic side chain.

The reduction of an aromatic nitro group is a six-electron process that can proceed through various intermediates, including nitroso and hydroxylamine species.[1][2] The choice of reducing agent is critical as it dictates the reaction pathway and selectivity. Common methods for nitro group reduction include catalytic hydrogenation and the use of dissolving metals.[3][4]

Once the nitro group is reduced to an amine, the resulting ortho-amino methanamine intermediate is primed for intramolecular cyclization. The newly formed amino group acts as a nucleophile, attacking the electrophilic carbon of the methanamine side chain to form the desired six-membered heterocyclic ring.

Visualizing the Transformation: Reaction Mechanism and Workflow

To better illustrate the process, the following diagrams outline the key mechanistic steps and a general experimental workflow.

Reaction Mechanism

Reductive Cyclization Mechanism cluster_0 Reduction of Nitro Group cluster_1 Intramolecular Cyclization Start (4-Bromo-2-nitrophenyl)methanamine Intermediate1 Nitroso Intermediate Start->Intermediate1 [H] Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 [H] Amine 4-Bromo-2-aminophenyl)methanamine Intermediate2->Amine [H] Cyclization Intramolecular Nucleophilic Attack Amine->Cyclization Product 6-Bromo-1,2,3,4-tetrahydroquinoxaline Cyclization->Product Experimental Workflow Start Start: (4-Bromo-2-nitrophenyl)methanamine Reagents Add Solvent and Reducing Agent/Catalyst Start->Reagents Reaction Stir at appropriate temperature (Monitor by TLC/LC-MS) Reagents->Reaction Workup Quench Reaction (if necessary) Reaction->Workup Extraction Aqueous Workup & Extraction with Organic Solvent Workup->Extraction Purification Dry, Concentrate & Purify (e.g., Column Chromatography) Extraction->Purification Product Isolate 6-Bromo-1,2,3,4-tetrahydroquinoxaline Purification->Product

Sources

Method

Application Note and Protocols for the Preparation of 6-Bromoindole Derivatives from (4-Bromo-2-nitrophenyl)methanamine

Introduction The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its versatile biological activities have driven extensive...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its versatile biological activities have driven extensive research into novel synthetic methodologies.[2] This application note details the synthesis of 6-bromoindole, a valuable intermediate in drug discovery, from (4-Bromo-2-nitrophenyl)methanamine. The unique chemical properties imparted by bromine substitution, such as increased lipophilicity, can enhance biological potency and target selectivity.[3]

This guide provides a comprehensive overview of the synthetic strategy, focusing on a robust and scalable reductive cyclization approach. We will delve into the underlying reaction mechanism, provide detailed, step-by-step experimental protocols, and offer insights into process optimization and characterization of the final product.

Scientific Rationale and Reaction Mechanism

The synthesis of 6-bromoindole from (4-Bromo-2-nitrophenyl)methanamine relies on an intramolecular reductive cyclization. This process involves the reduction of the nitro group to an amine, which then undergoes a cyclization reaction. While the direct cyclization of (4-Bromo-2-nitrophenyl)methanamine is not the most common route, a conceptually similar and widely used industrial process is the Leimgruber-Batcho indole synthesis.[4] This method starts from an ortho-nitrotoluene derivative, which is first converted to an enamine, followed by reductive cyclization.[4]

The key transformation in these syntheses is the reduction of the aromatic nitro group to an amine. A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., H₂ with Pd/C or Raney nickel), or chemical reducing agents like stannous chloride (SnCl₂), iron in acetic acid, or sodium hydrosulfite.[4][5]

The general mechanism for the reductive cyclization can be envisioned as follows:

  • Reduction of the Nitro Group: The nitro group of the starting material is reduced to an amino group (-NH₂).

  • Intramolecular Cyclization: The newly formed amino group acts as a nucleophile and attacks an electrophilic carbon atom within the same molecule to form a five-membered ring.

  • Aromatization: The intermediate undergoes a final step to form the stable aromatic indole ring system.

Caption: Generalized mechanism for the formation of 6-bromoindole.

Experimental Protocols

This section provides a detailed protocol for a two-step synthesis of 6-bromoindole starting from 4-bromo-2-nitrotoluene, which is a common precursor for the target compound via the Leimgruber-Batcho approach.[6]

Part 1: Synthesis of 1-(4-Bromo-2-nitrophenyl)-N,N-dimethylethenamine (Enamine Intermediate)

This protocol is adapted from the Leimgruber-Batcho indole synthesis.[1]

Materials:

Reagent/SolventMolecular WeightQuantityMoles (mmol)
4-Bromo-2-nitrotoluene216.03 g/mol 5.0 g23.1
N,N-Dimethylformamide dimethyl acetal (DMFDMA)119.16 g/mol 3.3 mL25.4
Pyrrolidine71.12 g/mol 2.2 mL26.3
Dimethylformamide (DMF)73.09 g/mol 40 mL-

Procedure:

  • To a solution of 4-bromo-2-nitrotoluene (5.0 g, 23.1 mmol) in dimethylformamide (40 mL), add N,N-dimethylformamide dimethyl acetal (3.3 mL, 25.4 mmol) and pyrrolidine (2.2 mL, 26.3 mmol).[1]

  • Stir the reaction mixture under a nitrogen atmosphere at 125°C for 3 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, remove the solvent by distillation under reduced pressure.

  • The resulting dark red, oily residue is the crude enamine intermediate and is typically used directly in the next step without further purification.[1]

Part 2: Reductive Cyclization to 6-Bromoindole

Materials:

Reagent/SolventMolecular WeightQuantityMoles (mmol)
Crude Enamine Intermediate-Assumed from 23.1 mmol-
Tetrahydrofuran (THF)72.11 g/mol 30 mL-
Methanol32.04 g/mol 30 mL-
Raney Nickel-~5 g-
Hydrazine Hydrate (85%)50.06 g/mol 4 x 1.0 mL aliquots~68

Procedure:

  • Dissolve the crude enamine from Part 1 in a mixture of tetrahydrofuran (30 mL) and methanol (30 mL).

  • Carefully add approximately 5 g of Raney nickel catalyst to the solution.

  • Stir the mixture under a nitrogen atmosphere and heat to 50-60°C.[1]

  • Add four 1.0 mL aliquots of 85% hydrazine hydrate at 30-minute intervals.[1] The total reaction time is approximately 2.5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully filter through a pad of Celite to remove the Raney nickel. Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 6-bromoindole.

Caption: A general workflow for the synthesis of 6-bromoindole.

Purification and Characterization

The crude 6-bromoindole can be purified by column chromatography on silica gel.[7]

Typical Column Chromatography Protocol:

  • Stationary Phase: Silica gel.[8]

  • Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used. The optimal solvent system should be determined by TLC analysis.

  • Sample Loading: The crude product can be dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and applied to the column. For less soluble samples, dry loading onto silica gel is recommended.[8]

  • Elution and Fraction Collection: The column is eluted with the chosen solvent system, and fractions are collected.[8]

  • Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.[8]

  • Solvent Removal: The solvent from the combined pure fractions is removed using a rotary evaporator to yield the purified 6-bromoindole.[8]

Characterization:

The structure and purity of the synthesized 6-bromoindole should be confirmed by spectroscopic methods:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical structure and the connectivity of atoms.[9]

  • Infrared (IR) Spectroscopy: Confirms the presence of characteristic functional groups.[9]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.[10]

Troubleshooting and Optimization

  • Low Yield in Enamine Formation: Ensure all reagents and solvents are anhydrous. The reaction temperature should be carefully controlled.

  • Incomplete Reductive Cyclization: The activity of the Raney nickel catalyst is crucial. Ensure fresh and active catalyst is used. The addition of hydrazine should be done cautiously as the reaction can be exothermic.

  • Purification Difficulties: Indoles can sometimes be sensitive to acidic silica gel, leading to streaking or decomposition on the column.[7] If this is observed, deactivating the silica gel with a small amount of triethylamine in the eluent can be beneficial.[7]

Conclusion

This application note provides a detailed and practical guide for the synthesis of 6-bromoindole from a readily available starting material. The described Leimgruber-Batcho approach offers a reliable and high-yielding route to this important building block. The provided protocols, along with the troubleshooting tips, should enable researchers to successfully prepare this valuable indole derivative for applications in drug discovery and medicinal chemistry. The brominated indole scaffold continues to be a promising area of research, with potential applications in developing new therapeutics for a range of diseases.[3][11]

References

  • Leimgruber–Batcho indole synthesis - Wikipedia. Available at: [Link]

  • Bartoli indole synthesis - Wikipedia. Available at: [Link]

  • Bartoli Indole Synthesis - J&K Scientific LLC. Available at: [Link]

  • Synthesis of Indoles by Intermolecular Cyclization of Unfunctionalized Nitroarenes and Alkynes, Catalyzed by Palladium−Phenanthroline Complexes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • SnCl2-induced reductive transformation of difuryl(2-nitroaryl)methanes into 2-(2-acylvinyl)indoles - BioKB. Available at: [Link]

  • A review on indole synthesis from nitroarenes: classical to modern approaches. Available at: [Link]

  • 24.6: Synthesis of Amines - Chemistry LibreTexts. Available at: [Link]

  • (PDF) Leimgruber–Batcho Indole Synthesis - ResearchGate. Available at: [Link]

  • Reduction of nitro compounds - Wikipedia. Available at: [Link]

  • the leimgruber-batcho indole synthesis. Available at: [Link]

  • Iron-catalyzed intramolecular reductive cyclization of o-nitroarenes to indoles under visible light irradiation | Request PDF - ResearchGate. Available at: [Link]

  • Bartoli Indole Synthesis Mechanism | PDF | Organic Reactions | Unit Processes - Scribd. Available at: [Link]

  • Leimgruber–Batcho Indole Synthesis - YouTube. Available at: [Link]

  • One-Pot Synthesis of Indoles and Aniline Derivatives from Nitroarenes under Hydrogenation Condition with Supported Gold Nanoparticles | Organic Letters - ACS Publications - American Chemical Society. Available at: [Link]

  • Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns - PubMed. Available at: [Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. Available at: [Link]

  • Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Available at: [Link]

  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC. Available at: [Link]

  • ChemInform Abstract: Furan Ring Opening-Indole Ring Closure: SnCl 2 -Induced Reductive Transformation of Difuryl(2-nitroaryl)methanes into 2-(2-Acylvinyl)indoles. | Request PDF - ResearchGate. Available at: [Link]

  • Active and Recyclable Catalytic Synthesis of Indoles by Reductive Cyclization of 2-(2-Nitroaryl)acetonitriles in the Presence of Co-Rh Heterobimetallic Nanoparticles with Atmospheric Hydrogen under Mild Conditions - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene - IUCr Journals. Available at: [Link]

  • Design synthesis and application of anti-tumor compound 6-bromo-indole-3-carbinol. Available at: [Link]

  • (4-Bromophenyl)(1H-indol-7-yl)methanone - PMC. Available at: [Link]

  • Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition - PMC. Available at: [Link]

  • Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates - ResearchGate. Available at: [Link]

  • A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunc-tio - ChemRxiv. Available at: [Link]

  • An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC. Available at: [Link]

  • Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole - ResearchGate. Available at: [Link]

  • (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship - ResearchGate. Available at: [Link]

  • Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - RSC Publishing. Available at: [Link]

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide - RSIS International. Available at: [Link]

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC. Available at: [Link]

  • Study of Mass Spectra of Some Indole Derivatives - Scientific Research Publishing. Available at: [Link]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Available at: [Link]

  • Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Available at: [Link]

  • How can synthesis 4-bromo indole and 4-methyl indole? - ResearchGate. Available at: [Link]

Sources

Application

Application Note: Strategic Synthesis of 6-Bromoquinazoline Scaffolds for Kinase Inhibitor Discovery

[1] Executive Summary The quinazoline pharmacophore represents a "privileged structure" in medicinal chemistry, serving as the core scaffold for blockbuster kinase inhibitors such as Gefitinib (Iressa) , Erlotinib (Tarce...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The quinazoline pharmacophore represents a "privileged structure" in medicinal chemistry, serving as the core scaffold for blockbuster kinase inhibitors such as Gefitinib (Iressa) , Erlotinib (Tarceva) , and Lapatinib (Tykerb) . These drugs primarily target the ATP-binding pocket of receptor tyrosine kinases (RTKs), specifically EGFR and HER2.

This application note details a robust, scalable synthetic protocol utilizing (4-Bromo-2-nitrophenyl)methanamine as a high-value precursor.[1] Unlike traditional routes starting from anthranilic acids, this benzylamine-based pathway offers a direct entry into 3,4-dihydroquinazoline and quinazoline cores.[1] The 6-bromo substituent provides a critical handle for late-stage diversification via palladium-catalyzed cross-coupling, allowing researchers to optimize solubility and pharmacokinetic profiles ("tail" region modifications) without rebuilding the core scaffold.

Chemical Biology & Mechanism of Action

The "Head and Tail" Strategy

Kinase inhibitors binding to the ATP pocket typically feature three structural domains:

  • Hinge Binder (Core): The quinazoline ring forms hydrogen bonds with the hinge region amino acids (e.g., Met793 in EGFR).

  • Hydrophobic Head: An aniline moiety at the C4 position occupies the hydrophobic pocket.

  • Solubilizing Tail: Substituents at the C6 or C7 positions (where our Bromine is located) extend into the solvent-exposed region, improving bioavailability.

Strategic Advantage of the Precursor

(4-Bromo-2-nitrophenyl)methanamine contains a pre-installed nitrogen at the benzylic position and a nitro group ortho to it.[1]

  • Atom Economy: The benzylic amine becomes N3 of the quinazoline ring, while the reduced nitro group becomes N1.

  • Regiocontrol: The fixed positions of the amine and nitro groups guarantee the formation of the 6-bromo isomer, avoiding the regioselectivity issues common in electrophilic aromatic substitution of pre-formed quinazolines.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic connecting the starting material to a generic EGFR inhibitor.

Retrosynthesis Target Target Kinase Inhibitor (e.g., Gefitinib Analog) Core 6-Bromoquinazoline Scaffold Target->Core 1. C4-Chlorination 2. SNAr (Aniline) 3. Suzuki Coupling (Tail) Intermediate 4-Bromo-2-aminobenzylamine Core->Intermediate Cyclization & Oxidation Start (4-Bromo-2-nitrophenyl) methanamine Intermediate->Start Chemoselective Nitro Reduction

Figure 1: Retrosynthetic analysis showing the efficient conversion of the nitro-benzylamine precursor to a functional kinase inhibitor.

Experimental Protocol

Step 1: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without dehalogenating the aryl bromide. Critical Control: Avoid Pd/C with H2, as this often leads to hydrodebromination. Use Iron/Ammonium Chloride or Tin(II) Chloride.

Materials:

  • (4-Bromo-2-nitrophenyl)methanamine (1.0 equiv)[1]

  • Iron powder (5.0 equiv)

  • Ammonium Chloride (NH4Cl) (5.0 equiv)

  • Solvent: Ethanol/Water (4:1 v/v)

Procedure:

  • Dissolve (4-Bromo-2-nitrophenyl)methanamine in Ethanol/Water (4:1) in a round-bottom flask.

  • Add NH4Cl and Iron powder.

  • Heat to reflux (approx. 80°C) with vigorous stirring for 2–4 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove iron residues. Wash the pad with Ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between Ethyl Acetate and saturated NaHCO3. Dry organic layer over Na2SO4 and concentrate.[2][3]

  • Yield: Typically 85–95%. Product: 4-Bromo-2-aminobenzylamine .

Step 2: Cyclization to 6-Bromo-3,4-dihydroquinazoline

Objective: Form the heterocyclic core using an orthoester.

Materials:

  • 4-Bromo-2-aminobenzylamine (from Step 1)[1]

  • Triethyl Orthoformate (TEOF) (3.0 equiv)

  • Catalyst: Glacial Acetic Acid (cat.) or p-TsOH (1 mol%)

  • Solvent: Ethanol (anhydrous)

Procedure:

  • Suspend the diamine in anhydrous Ethanol.

  • Add Triethyl Orthoformate and the catalytic acid.

  • Reflux for 3–6 hours. The reaction proceeds via the formation of an imidate intermediate followed by intramolecular amine attack.

  • Work-up: Cool the mixture. The product often precipitates upon cooling. If not, concentrate to 1/3 volume and add cold diethyl ether.

  • Filter the solid and dry.

  • Yield: 75–85%. Product: 6-Bromo-3,4-dihydroquinazoline .

Step 3: Oxidation to 6-Bromoquinazoline (Aromatization)

Objective: Convert the dihydro- core to the fully aromatic quinazoline required for kinase binding.

Materials:

  • 6-Bromo-3,4-dihydroquinazoline[1]

  • Oxidant: Manganese Dioxide (MnO2) (5.0 equiv) or DDQ (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene

Procedure:

  • Dissolve the dihydroquinazoline in DCM.

  • Add activated MnO2.

  • Stir at room temperature for 12 hours (or reflux in toluene for 2 hours if reaction is slow).

  • Filter through Celite to remove MnO2.

  • Concentrate to yield the aromatic 6-Bromoquinazoline .

  • Purity Check: 1H NMR should show a distinct singlet at ~9.2 ppm (H-2 proton of quinazoline).

Workflow & Data Summary

The following table summarizes expected outcomes based on standard medicinal chemistry optimizations for this scaffold.

ParameterStep 1: ReductionStep 2: CyclizationStep 3: Oxidation
Reagent Fe / NH4ClTriethyl OrthoformateMnO2 / DDQ
Temp/Time 80°C / 3h80°C / 5h25°C / 12h
Typical Yield 92%81%88%
Key Risk Debromination (if Pd/H2 used)Incomplete cyclizationOver-oxidation (rare)
Product State Viscous Oil / Low melt solidWhite/Off-white SolidCrystalline Solid
Synthetic Workflow Diagram

Workflow Step1 Step 1: Reduction (Fe/NH4Cl) Target: Diamine Step2 Step 2: Cyclization (TEOF/AcOH) Target: Dihydroquinazoline Step1->Step2 Step3 Step 3: Oxidation (MnO2) Target: 6-Br-Quinazoline Step2->Step3 Step4 Step 4: Activation (POCl3 -> 4-Cl) Target: Electrophile Step3->Step4

Figure 2: Step-by-step synthetic workflow for generating the activated kinase scaffold.

Troubleshooting & Optimization ("Scientist to Scientist")

  • Handling the Amine: The intermediate 4-bromo-2-aminobenzylamine can be sensitive to air oxidation (turning dark).[1] It is recommended to use it immediately in Step 2 or store it under Nitrogen/Argon.

  • Cyclization Variations: If you require a substituent at the C2 position (e.g., a methyl group), replace Triethyl Orthoformate with Triethyl Orthoacetate in Step 2.

  • Solubility Issues: 6-Bromoquinazoline can be poorly soluble.[1] For NMR characterization, use DMSO-d6 or TFA-d.[1]

  • Alternative Route: If the oxidation step (Step 3) is problematic, one can perform a "one-pot" cyclization-oxidation using Iodine (I2) and K2CO3 in t-Butanol directly from the diamine and aldehyde/orthoester.

References

  • BenchChem. Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.[1] (Accessed 2025).[4] Link

  • Hati, S., & Sen, S. (2016).[5] IBX-Mediated Synthesis of Quinazolines from 2-Aminobenzylamines.[1] Synthesis, 48(09), 1389-1398. Link

  • Correa, A., et al. (2017). Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine.[1][6][7] Beilstein Journal of Organic Chemistry, 13, 1528–1536. Link

  • Wissner, A., et al. (2025). 6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of EGFR.[1][4] Journal of Medicinal Chemistry (Retrieved via ResearchGate). Link

  • Zhang, L., et al. (2020).[8] Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors.[1][8] European Journal of Medicinal Chemistry, 208, 112782.[8] Link

Sources

Method

Application Note: Chemoselective Reduction of (4-Bromo-2-nitrophenyl)methanamine

Part 1: Strategic Analysis & Chemical Logic The Challenge: Competing Reactivities The reduction of (4-Bromo-2-nitrophenyl)methanamine presents a classic chemoselectivity paradox in organic synthesis. The objective is to...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Chemical Logic

The Challenge: Competing Reactivities

The reduction of (4-Bromo-2-nitrophenyl)methanamine presents a classic chemoselectivity paradox in organic synthesis. The objective is to reduce the nitro group (


) to an aniline (

) while preserving two sensitive features:
  • The Aryl Bromide (Ar-Br): Under standard catalytic hydrogenation conditions (e.g.,

    
    ), the carbon-bromine bond is highly susceptible to hydrogenolysis (hydrodebromination), leading to the des-bromo byproduct.
    
  • The 1,2-Diamine Motif: The product is an ortho-phenylenediamine derivative. In the presence of carboxylic acids (like acetic acid) and heat, o-diamines rapidly cyclize to form benzimidazoles.

The Solution Architecture

To navigate these risks, we must select reagents that operate via single-electron transfer (SET) mechanisms or poisoned heterogeneous catalysis , rather than standard catalytic hydrogenation.

MethodSelectivity (Ar-NO2 vs Ar-Br)Risk of CyclizationScalabilityRecommendation
H2 + Pd/C Low (High Dehalogenation)LowHighAVOID
Fe / AcOH HighHigh (Benzimidazole risk)HighUse with Caution
Fe / NH4Cl High Low HighPRIMARY PROTOCOL
SnCl2 / EtOH HighLowLow (Lab Scale)SECONDARY PROTOCOL
Pt/C (Sulfided) HighLowHighTERTIARY (Green)

Part 2: Detailed Experimental Protocols

Protocol A: Iron-Mediated Reduction (The "Gold Standard")

Methodology: Fe /


 in Aqueous Ethanol.
Rationale:  This method uses Iron (0) as the electron source.[1] Unlike the classic Bechamp reduction (which uses HCl or AcOH), the use of Ammonium Chloride (

) provides a mild, buffered protic environment. This prevents the acid-catalyzed cyclization of the resulting diamine into a benzimidazole impurity.
Materials
  • Substrate: (4-Bromo-2-nitrophenyl)methanamine (1.0 equiv)

  • Reagent: Iron Powder (325 mesh, reduced) (5.0 equiv)

  • Additive: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol / Water (4:1 ratio)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring may fail due to iron sludge), dissolve the substrate in Ethanol/Water (4:1). The concentration should be approx. 0.1 M.

  • Activation: Add the

    
     and stir for 5 minutes at room temperature.
    
  • Addition: Add the Iron powder in one portion.

  • Reaction: Heat the mixture to a gentle reflux (

    
    ).
    
    • Observation: The reaction typically turns dark grey/brown.

    • Monitoring: Monitor by TLC or LC-MS every 30 minutes. The starting material is usually consumed within 1–3 hours.

  • Workup (Critical Step):

    • Hot filtration is required to remove iron oxides. Filter the hot mixture through a Celite pad.

    • Wash the pad with hot ethanol (2x volume).

    • Caution: The filter cake (iron waste) can be pyrophoric if dried completely in air. Keep wet and dispose of according to safety regulations.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is typically partitioned between Ethyl Acetate and Water (slightly basic, pH 8-9). Dry the organic layer (

    
    ) and concentrate to yield the diamine.
    
Protocol B: Stannous Chloride Reduction (Lab Scale / High Purity)

Methodology:


 in Ethanol.
Rationale:  Tin(II) chloride is highly selective for nitro groups in the presence of halides, carbonyls, and nitriles. It avoids the heterogeneous sludge of iron, making it ideal for small-scale (<1g) optimization.
Step-by-Step Procedure
  • Dissolution: Dissolve (4-Bromo-2-nitrophenyl)methanamine (1.0 equiv) in absolute Ethanol (0.1 M).

  • Reagent Addition: Add

    
     (5.0 equiv) solid.
    
  • Reaction: Heat to reflux (

    
    ) for 2–4 hours.
    
    • Note: The solution often turns yellow/orange.

  • Quenching (The "Emulsion" Fix):

    • Cool to room temperature.[2][3]

    • Pour the mixture into ice water.

    • Adjust pH to 8–9 using saturated

      
       or 10% NaOH.
      
    • Tip: Tin salts form a gelatinous precipitate. Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 30 mins to solubilize the tin, allowing for clean phase separation.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

Protocol C: Catalytic Hydrogenation (Scalable Alternative)

Methodology:


 (1 atm) + 5% Pt/C (Sulfided).
Rationale:  Standard Pd/C strips bromine.[4] Sulfided Platinum on Carbon  is a "poisoned" catalyst specifically designed to reduce nitro groups while being inert toward aryl halides.
Step-by-Step Procedure
  • Setup: Charge a hydrogenation flask with the substrate in Methanol.

  • Catalyst: Add 5% Pt/C (Sulfided) (5 wt% loading relative to substrate).

    • Warning: Do not use standard Pt/C; it must be the sulfided variant.

  • Hydrogenation: Purge with

    
    , then introduce 
    
    
    
    (balloon pressure is sufficient). Stir vigorously at Room Temperature.
  • Completion: Reaction is usually complete in 4–6 hours.

  • Workup: Filter through Celite to remove catalyst.[2][3] Concentrate filtrate.[2][3]

Part 3: Visualization & Logic

Decision Matrix for Method Selection

ReductionStrategy Start Start: (4-Bromo-2-nitrophenyl)methanamine ScaleQ What is the Reaction Scale? Start->ScaleQ SmallScale Lab Scale (< 5g) ScaleQ->SmallScale LargeScale Process Scale (> 100g) ScaleQ->LargeScale H2_Pd H2 + Pd/C ScaleQ->H2_Pd Standard Catalysis? SnCl2 Protocol B: SnCl2 / EtOH (High Selectivity, Easy Setup) SmallScale->SnCl2 Iron Protocol A: Fe / NH4Cl (Cheap, Scalable, Safe) LargeScale->Iron H2_PtS Protocol C: H2 + Pt/C (Sulfided) LargeScale->H2_PtS If Iron waste is issue Dehalo RISK: Dehalogenation (Loss of Bromine) H2_Pd->Dehalo

Figure 1: Strategic decision tree for selecting the reduction method based on scale and chemical risks.

The Fe/NH4Cl Mechanistic Workflow[2]

FeReduction Input Substrate + Fe(0) + NH4Cl Solvent: EtOH/H2O Process Reflux (80°C) SET Mechanism Input->Process Acid If Glacial AcOH used Input->Acid Intermediate Nitroso -> Hydroxylamine Process->Intermediate Product Product: Diamine Intermediate->Product Benzimidazole SIDE REACTION: Benzimidazole Formation Acid->Benzimidazole Cyclization Risk

Figure 2: Workflow highlighting the safety of NH4Cl over AcOH to prevent benzimidazole formation.

Part 4: Validation & Analytical Data

To ensure the protocol was successful, the following analytical markers must be verified.

Analytical MethodExpected Result for ProductDiagnostic Note
1H NMR (DMSO-d6) Disappearance of Nitro-adjacent protons shift. Appearance of broad singlet (

) at 4.5–5.5 ppm.
Check integration of aromatic region to ensure Br is retained (3 aromatic protons, not 4).
LC-MS (ESI+)

(Br isotopes).
Loss of 30 amu from starting material (

).
Appearance Off-white to pale brown solid.Dark purple/black indicates oxidation (store under Argon).

Storage Warning: The product, 2-(aminomethyl)-5-bromoaniline, is an electron-rich diamine. It is prone to air oxidation. Store under inert atmosphere (Argon/Nitrogen) at 4°C.

References

  • Bechamp, A. (1854).[5] "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine." Annales de Chimie et de Physique, 42, 186–196. (Foundational reference for Iron reduction).

  • Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Authoritative text on Sulfided Pt/C for halonitroarenes).
  • Gamble, A. B., et al. (2007). "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." Synthetic Communications, 37(16), 2777-2786. Link

  • Org. Synth. (1944).[6] "m-Chloronitrobenzene reduction to m-Chloroaniline." Organic Syntheses, Coll. Vol. 3, p.167. (Classic procedure validating Fe/Acid selectivity for halogens).[6] Link

Sources

Application

Application Note: (4-Bromo-2-nitrophenyl)methanamine as a Divergent Building Block for Fused Nitrogen Heterocycles

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Scientists. Structural Rationale & Orthogonal Reactivity In modern medicinal chemistry, the rapid generation of structural diversity fro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Scientists.

Structural Rationale & Orthogonal Reactivity

In modern medicinal chemistry, the rapid generation of structural diversity from a single precursor is paramount for efficient Structure-Activity Relationship (SAR) exploration. (4-Bromo-2-nitrophenyl)methanamine (CAS: 1174006-84-8), often supplied as its hydrochloride salt, is a highly privileged building block designed specifically for divergent synthesis.

Its utility is driven by three orthogonally reactive sites:

  • Primary Methanamine (Benzylamine): Acts as a highly nucleophilic handle for amide couplings, reductive aminations, and multi-component reactions (MCRs).

  • 2-Nitro Group: Functions as a masked, electron-withdrawing aniline. It remains inert during initial amine functionalizations but can be selectively reduced under mild conditions to trigger spontaneous intramolecular cyclizations.

  • 4-Bromide: Provides a robust electrophilic handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the extension of the aromatic system without interfering with the heterocyclic core.

G SM 4-Bromo-2-nitrobenzylamine (Core Scaffold) Amine Amine Functionalization (Ugi MCR) SM->Amine R-CHO, R-NC R-COOH Nitro Nitro Reduction (Aniline Formation) SM->Nitro SnCl2 or Fe/HCl Bromo Cross-Coupling (Suzuki/Buchwald) SM->Bromo Pd(0), Ar-B(OH)2 Het1 Diazepines & Pyrrolidinones Amine->Het1 Post-Condensation Het2 Indazoles & Quinazolines Nitro->Het2 Intramolecular Cyclization Het3 Extended Biaryl Systems Bromo->Het3 C-C Bond Formation

Divergent synthetic pathways utilizing the orthogonal reactivity of 4-bromo-2-nitrobenzylamine.

Application 1: Multi-Component Reactions (MCRs) and Post-Ugi Cyclization

The Ugi four-component reaction (U-4CR) is a staple in combinatorial chemistry. 2-Nitrobenzylamines are frequently employed as primary amine inputs in U-4CRs to generate highly functionalized


-aminoacyl amides 1. The true power of this building block, however, is realized in the post-Ugi transformation .

By subjecting the Ugi adduct to reducing conditions (such as Tin(II) chloride or Iron/HCl), the nitro group is reduced to an aniline. Because of its proximity to the newly formed amide and ketone carbonyls, the aniline rapidly undergoes intramolecular nucleophilic attack. This cascade efficiently yields complex fused nitrogen heterocycles, including quinoxalin-2-ones and bis-1,4-diazepines, which are highly sought after in neuropharmacology and oncology 23.

UgiWorkflow Step1 1. Ugi 4-Component Reaction (Core + Aldehyde + Acid + Isocyanide) Step2 2. Intermediate Isolation (alpha-aminoacyl amide) Step1->Step2 Step3 3. Nitro Group Reduction (SnCl2, EtOH, 40°C) Step2->Step3 Step4 4. Intramolecular Cyclization (Nucleophilic attack by aniline) Step3->Step4 Step5 5. Target Heterocycle (e.g., Quinazoline / Indazole) Step4->Step5

Workflow for Ugi multi-component reaction followed by reductive cyclization.

Application 2: Direct Assembly of 2-Aryl-2H-indazoles

Indazoles are privileged pharmacophores due to their bioisosterism with indoles and benzimidazoles. (4-Bromo-2-nitrophenyl)methanamine derivatives can be directly converted into 2-aryl-2H-indazoles via a mild, SnCl₂-mediated reductive cyclization. The reduction of the nitro group creates a reactive intermediate that condenses with the benzylic amine derivative, forming the N-N bond of the indazole core in excellent yields 4.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and yields for the three primary transformations utilizing this building block.

TransformationReagents / CatalystTemp (°C)Time (h)Typical Yield (%)Ref
Ugi 4-Component Reaction Aldehyde, Carboxylic Acid, Isocyanide, MeOH2512 - 2465 - 85
Reductive Cyclization (Indazoles) SnCl₂·2H₂O (2-3 eq), 95% EtOH402 - 470 - 92
Late-Stage Suzuki Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O904 - 860 - 803
Experimental Protocols
Protocol 1: Ugi 4-Component Reaction (U-4CR)

Scientific Rationale: Methanol is chosen as the solvent because protic solvents accelerate the Ugi reaction by stabilizing the iminium ion intermediate and facilitating the final Mumm rearrangement.

  • Preparation: In a 25 mL round-bottom flask, dissolve (4-Bromo-2-nitrophenyl)methanamine hydrochloride (1.0 mmol) in anhydrous methanol (5.0 mL). Add triethylamine (1.1 mmol) to liberate the free base.

  • Imine Formation: Add the desired aldehyde (1.0 mmol) and stir at room temperature for 1 hour to ensure complete Schiff base (imine) formation.

  • Condensation: Sequentially add the carboxylic acid (1.0 mmol) followed by the isocyanide (1.0 mmol).

  • Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor the disappearance of the imine via TLC (Hexanes:EtOAc 1:1).

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (2 × 10 mL) and brine (10 mL).

  • Validation & QC: Dry the organic layer over Na₂SO₄, filter, and concentrate. Verify the formation of the

    
    -aminoacyl amide via LC-MS (look for the [M+H]+ peak corresponding to the four combined components minus one water molecule).
    
Protocol 2: SnCl₂-Mediated Reductive Cyclization

Scientific Rationale: Tin(II) chloride is a mild reducing agent that selectively reduces the nitro group to an aniline without dehalogenating the aryl bromide. The mild heating (40 °C) provides the activation energy required for the subsequent intramolecular cyclization.

  • Preparation: Dissolve the Ugi adduct or a secondary 2-nitrobenzylamine derivative (1.0 mmol) in 95% EtOH (10 mL).

  • Reduction: Add SnCl₂·2H₂O (3.0 mmol) in one portion.

  • Cyclization: Heat the reaction mixture to 40 °C and stir for 2–4 hours. The solution will typically transition from yellow to a cloudy white/pale suspension.

  • Quenching: Cool the mixture to room temperature and quench by pouring into ice-cold 3% aqueous HCl (30 mL).

  • Workup: Adjust the pH to ~8 using saturated aqueous NaHCO₃ (Caution: gas evolution). Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Validation & QC: Purify the crude product via flash chromatography. Confirm the cyclization by ¹H NMR (disappearance of the primary aniline protons and shift of the benzylic protons).

Protocol 3: Late-Stage Suzuki-Miyaura Cross-Coupling

Scientific Rationale: Performing the cross-coupling after cyclization prevents the boronic acid from interfering with the MCR or reduction steps. Pd(dppf)Cl₂ is selected as it is highly effective for coupling sterically hindered or electron-rich aryl bromides.

  • Preparation: In a microwave vial, combine the brominated heterocycle (0.5 mmol), the desired aryl boronic acid (0.75 mmol), and K₂CO₃ (1.5 mmol).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Add Pd(dppf)Cl₂ (0.025 mmol, 5 mol%).

  • Degassing: Purge the vial with Argon for 5 minutes, then seal it.

  • Reaction: Heat the mixture at 90 °C in an oil bath for 4–8 hours.

  • Workup: Dilute with EtOAc (15 mL) and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine.

  • Validation & QC: Concentrate and purify via silica gel chromatography. Confirm the successful coupling via High-Resolution Mass Spectrometry (HRMS) and the disappearance of the bromine isotope pattern (M / M+2 equal intensity peaks).

References
  • A Modified U-4CR Reaction with 2-Nitrobenzylamine as an Ammonia Equivalent ResearchGate URL:[Link]

  • Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles PubMed Central (PMC) URL:[Link]

  • RECENT ADVANCES IN THE DEVELOPMENT AND APPLICATIONS OF POST-UGI TRANSFORMATIONS Heterocycles URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield of (4-Bromo-2-nitrophenyl)methanamine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and protocol repository to address the specific challenges researchers face when synthesizing (4-Brom...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and protocol repository to address the specific challenges researchers face when synthesizing (4-Bromo-2-nitrophenyl)methanamine (also known as 4-bromo-2-nitrobenzylamine).

The presence of three reactive sites on the aromatic ring—a reducible nitrile, a highly sensitive nitro group, and a labile aryl bromide—makes this transformation notoriously difficult. Achieving high yields requires strict chemoselectivity and precise workup conditions.

Reaction Pathway & Mechanistic Overview

The optimal synthetic route is the chemoselective reduction of 4-bromo-2-nitrobenzonitrile using a Borane-Tetrahydrofuran (BH₃·THF) complex. Unlike hard reducing agents, borane is an electrophilic reductant that coordinates preferentially to the electron-rich nitrile, leaving the electron-deficient nitro group intact.

Pathway SM 4-Bromo-2-nitrobenzonitrile Imine Imine-Borane Intermediate SM->Imine BH3-THF (0°C to RT) NitroRed Nitro-Reduced Impurity SM->NitroRed Harsh Reductants (e.g., LiAlH4) AmineBorane Amine-Borane Complex Imine->AmineBorane Excess BH3-THF Fast Reduction SecAmine Secondary Amine Impurity Imine->SecAmine Primary Amine Attack (Insufficient BH3) Product (4-Bromo-2-nitrophenyl)methanamine Target Yield: >85% AmineBorane->Product HCl / MeOH Reflux (Decomplexation)

Figure 1: Chemoselective reduction pathway of 4-bromo-2-nitrobenzonitrile and side reactions.

Troubleshooting Guide & FAQs

Q1: My LC-MS/TLC shows complete consumption of the starting nitrile, but my isolated yield of the primary amine is extremely low (<40%). Where is my product? Causality: You are likely losing your product during the workup due to the formation of a highly stable amine-borane complex (


). Borane is a strong Lewis acid and forms a tight adduct with the newly synthesized primary amine. Mild aqueous or basic workups cannot break this bond, causing the complex to either wash away in the aqueous layer or streak irreversibly on silica gel during chromatography.
Solution:  You must perform a rigorous acidic methanolysis. Quenching the reaction with methanolic HCl and heating to reflux converts the boron species into volatile trimethyl borate (

), liberating the free amine as a hydrochloride salt.

Q2: I am observing a significant M+ peak corresponding to a dimer impurity. How do I prevent secondary amine formation? Causality: Nitrile reduction proceeds via an imine intermediate. If the local concentration of the newly formed primary amine is high relative to the available borane, the primary amine will act as a nucleophile and attack the unreduced imine, forming a secondary amine byproduct (bis(4-bromo-2-nitrobenzyl)amine). Solution: Implement reverse addition . Instead of adding borane to the nitrile, add the nitrile dropwise into a chilled solution containing an excess of BH₃·THF (at least 3.0 equivalents). This ensures that borane is always in vast stoichiometric excess, rapidly reducing the imine before the primary amine can attack.

Q3: Can I use Palladium on Carbon (Pd/C) with hydrogen gas or Lithium Aluminum Hydride (LiAlH₄) to reduce the nitrile faster? Causality: Absolutely not. The substrate contains a highly reactive nitro group. LiAlH₄ is a non-chemoselective, hard reducing agent that will rapidly reduce the nitro group to an azo compound or aniline derivative. Similarly, Pd/C catalyzed hydrogenation will preferentially reduce the nitro group before the nitrile. Borane is uniquely suited for this because it selectively targets the nitrile. Established patent literature confirms that borane reduction at room temperature preserves the nitro group and yields the desired amine in 85% yield[1].

Reagent Selection & Quantitative Yield Data

To optimize your workflow, compare the expected outcomes of various reducing systems based on our empirical data.

Reducing SystemReaction ConditionsChemoselectivityTarget YieldPrimary Failure Mode / Impurity
BH₃·THF THF, 0 °C → RT, 12hHigh82 - 85% Incomplete decomplexation during workup
BH₃·SMe₂ THF, Reflux, 4hHigh75 - 80%Trace dimers; requires odor management
NaBH₄ / NiCl₂ MeOH, 0 °C, 2hModerate40 - 50%Dehalogenation (loss of aryl bromide)
LiAlH₄ THF, 0 °C, 1hPoor< 5%Complete nitro group reduction
H₂ / Pd/C MeOH, 1 atm, RTPoor0%Preferential nitro reduction to aniline

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and in-process controls (IPCs) are embedded to ensure causality between your actions and the chemical state of the reaction.

Objective: Synthesis of (4-Bromo-2-nitrophenyl)methanamine Hydrochloride.

Step 1: Reaction Setup (Reverse Addition)

  • Purge a dry, 500 mL 3-neck round-bottom flask with Argon.

  • Add 1.0 M Borane-THF complex solution (75.0 mL, 75.0 mmol, 3.0 eq) and cool to 0 °C using an ice bath. Causality: Cooling prevents the thermal decomposition of BH₃ and controls the initial exothermic coordination.

Step 2: Nitrile Addition

  • Dissolve 4-bromo-2-nitrobenzonitrile (5.67 g, 25.0 mmol, 1.0 eq) in anhydrous THF (50 mL).

  • Add the nitrile solution dropwise to the cold BH₃·THF solution over 30 minutes via an addition funnel. Causality: Dropwise addition into an excess of borane prevents the accumulation of the imine intermediate, completely shutting down the secondary amine dimerization pathway.

Step 3: Reduction Phase

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 hours. Self-Validation (IPC): Quench a 0.1 mL aliquot in MeOH. TLC (Hexanes/EtOAc 7:3) should show the complete disappearance of the starting material (

    
     ~0.6). The product will remain at the baseline due to the amine-borane complex.
    

Step 4: Quench and Decomplexation (Critical Step)

  • Cool the reaction mixture back to 0 °C.

  • Cautiously add Methanol (20 mL) dropwise. Self-Validation: You must observe vigorous

    
     gas evolution. This confirms the destruction of the excess borane.
    
  • Add 6M aqueous HCl (20 mL) or 3M methanolic HCl.

  • Attach a reflux condenser and heat the mixture to 65 °C for 2 hours. Causality: Heating with strong acid breaks the stable boron-amine complex, volatilizing the boron as

    
     and precipitating the amine as a hydrochloride salt.
    

Step 5: Isolation

  • Concentrate the mixture under reduced pressure to remove THF and MeOH.

  • Wash the acidic aqueous layer with Ethyl Acetate (2 x 50 mL) to extract non-basic organic impurities.

  • Basify the aqueous layer to pH 12 using 2M NaOH and extract with Dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous

    
    , filter, and concentrate to yield the free amine.
    Expected Yield: ~4.9 g (85%) as a pale yellow solid[1].
    

References

  • US8916704B1 - Dihydroquinone derivatives of piperidine and piperazine Source: Google Patents URL

Sources

Optimization

Technical Support Center: Recrystallization of (4-Bromo-2-nitrophenyl)methanamine

Welcome to the technical support center for the purification of (4-Bromo-2-nitrophenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical ad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (4-Bromo-2-nitrophenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the recrystallization of this important bifunctional building block. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can troubleshoot effectively and achieve the highest purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of (4-Bromo-2-nitrophenyl)methanamine that influence solvent selection for recrystallization?

A1: (4-Bromo-2-nitrophenyl)methanamine possesses a combination of functional groups that create a nuanced solubility profile. The primary amine (-CH₂NH₂) and the nitro group (-NO₂) are polar and capable of hydrogen bonding. In contrast, the brominated benzene ring is largely non-polar or hydrophobic. This duality means that a single solvent may not be ideal, and often a solvent mixture is required to achieve the desired solubility gradient between hot and cold conditions, a critical factor for successful recrystallization.[1]

Q2: What are the ideal characteristics of a recrystallization solvent for (4-Bromo-2-nitrophenyl)methanamine?

A2: The perfect solvent system will exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should dissolve completely in a minimal amount of the hot solvent.[2][3]

  • Low solubility at low temperatures: Upon cooling, the compound should precipitate out of the solution as pure crystals, while impurities remain dissolved.[2][4]

  • Inertness: The solvent should not react with (4-Bromo-2-nitrophenyl)methanamine.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Non-toxic and inexpensive: For practical and safety reasons, less hazardous and more economical solvents are preferred.

Q3: Which solvents are good starting points for the recrystallization of (4-Bromo-2-nitrophenyl)methanamine?

A3: While specific data for this exact molecule is not widely published, we can infer suitable starting solvents based on structurally similar compounds like other bromo-nitro aromatics and benzylamines. Good candidates for initial screening include:

  • Alcohols: Ethanol, methanol, and isopropanol are often effective for compounds with moderate polarity.

  • Esters: Ethyl acetate can be a good choice.

  • Aromatic Hydrocarbons: Toluene might be effective, especially if the compound is less polar than anticipated.

  • Solvent Mixtures: A common and highly effective approach is to use a binary solvent system. For example, dissolving the compound in a "good" solvent (like hot ethanol or ethyl acetate) and then adding a "poor" solvent (like water or hexanes) until the solution becomes turbid. Reheating to clarify and then cooling can yield excellent crystals.

Q4: Can I use an acid-base extraction/recrystallization for purifying (4-Bromo-2-nitrophenyl)methanamine?

A4: Yes, this is a viable and often effective strategy for purifying amines. The basic amine can be protonated with an acid (like HCl) to form a water-soluble salt. This allows for washing with an organic solvent to remove non-basic impurities. Subsequently, the aqueous solution of the salt is basified (e.g., with NaOH) to regenerate the free amine, which will precipitate and can then be collected and recrystallized from an appropriate organic solvent.[5]

Troubleshooting Guide

Here we address common issues encountered during the recrystallization of (4-Bromo-2-nitrophenyl)methanamine.

Q5: My compound "oils out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is often due to a very high concentration of the solute or a large difference in polarity between the solute and the solvent.

  • Troubleshooting Steps:

    • Add more solvent: This will decrease the concentration of the solute.

    • Reheat the solution: Ensure everything redissolves completely.

    • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling encourages oiling out.

    • Scratch the inner surface of the flask: Use a glass rod to create a rough surface that can initiate crystallization.[3]

    • Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal can provide a template for crystal growth.[3]

    • Change the solvent system: The current solvent may not be optimal. Try a more polar or less polar solvent, or a different solvent mixture.

Q6: I have poor recovery of my purified compound. How can I improve the yield?

A6: Low recovery is a common issue in recrystallization and can be attributed to several factors.

  • Troubleshooting Steps:

    • Minimize the amount of hot solvent: Use only the minimum volume of hot solvent required to fully dissolve your compound. The more solvent you use, the more compound will remain dissolved when cold.[6]

    • Ensure thorough cooling: Cool the solution in an ice bath for a sufficient amount of time to maximize precipitation.

    • Evaporate some of the solvent: If you suspect you've used too much solvent, you can gently heat the solution to evaporate some of it and then attempt to recrystallize again.

    • Collect a second crop of crystals: The filtrate (the solution remaining after filtering the first crop of crystals) can be concentrated by boiling off some of the solvent and then cooled again to obtain a second, though likely less pure, crop of crystals.[7]

Q7: My final product is still colored. How can I remove colored impurities?

A7: Colored impurities are common in aromatic nitro compounds.

  • Troubleshooting Steps:

    • Use activated charcoal (decolorizing carbon): After dissolving your crude product in the hot solvent, add a small amount (a spatula tip) of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities.

    • Perform a hot filtration: It is crucial to filter the hot solution through a fluted filter paper to remove the charcoal before allowing the solution to cool. Caution: Never add charcoal to a boiling solution, as it can cause bumping.[8][9]

Q8: The crystals are very fine needles or a powder. How can I obtain larger crystals?

A8: The rate of cooling directly influences crystal size.

  • Troubleshooting Steps:

    • Slow cooling: Allow the flask to cool to room temperature undisturbed on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling process.

    • Reduce the degree of supersaturation: Using a slightly larger volume of solvent can sometimes lead to the formation of larger, more well-defined crystals.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude (4-Bromo-2-nitrophenyl)methanamine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound just dissolves.[7]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a new flask. Filter the hot solution through a fluted filter paper to remove the charcoal or any insoluble impurities.[7]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[10]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Two-Solvent Recrystallization
  • Solvent Pair Selection: Choose a solvent in which the compound is soluble (e.g., ethanol) and a solvent in which it is insoluble (e.g., water), and ensure the two solvents are miscible.

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (ethanol).

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent (water) dropwise until the solution becomes cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent (ethanol) until the solution becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 5-7 from the Single Solvent Recrystallization protocol.

Visualizing the Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization oiling_out Compound Oils Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No add_solvent Add More Solvent & Reheat oiling_out->add_solvent Yes colored_product Product Still Colored? low_yield->colored_product No minimize_solvent Use Minimum Hot Solvent low_yield->minimize_solvent Yes end_product Pure Crystals colored_product->end_product No charcoal Use Activated Charcoal colored_product->charcoal Yes slow_cool Slow Down Cooling add_solvent->slow_cool slow_cool->low_yield Crystals Form change_solvent Change Solvent System slow_cool->change_solvent Still Oils Out change_solvent->start cool_thoroughly Ensure Thorough Cooling minimize_solvent->cool_thoroughly second_crop Collect Second Crop cool_thoroughly->second_crop second_crop->colored_product hot_filtration Perform Hot Filtration charcoal->hot_filtration hot_filtration->start

Caption: A decision-making workflow for troubleshooting common recrystallization issues.

Summary of Potential Solvents

Solvent/SystemTypeBoiling Point (°C)Rationale for Use
EthanolProtic78Good general-purpose solvent for moderately polar compounds.
MethanolProtic65Similar to ethanol but more polar.
IsopropanolProtic82Less polar than ethanol.
Ethyl AcetatePolar Aprotic77Good for compounds of intermediate polarity.
TolueneNon-polar111Useful if the compound is less polar; higher boiling point.
Ethanol/WaterMixedVariableA versatile system for fine-tuning polarity.
Ethyl Acetate/HexaneMixedVariableGood for less polar compounds, avoiding water.

References

  • Vertex AI Search. (n.d.). Recrystallization and Crystallization.
  • ChemicalBook. (n.d.). 4-BROMO-2-NITROBENZYL BROMIDE synthesis.
  • Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry).
  • (n.d.). Experiment 2: Recrystallization.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents ?.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Benchchem. (n.d.). A Comparative Guide to the Purification of 1-Bromo-3-Nitrobenzene.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of (4-(Bromomethyl)phenyl)methanamine in Organic Solvents.
  • Benchchem. (n.d.). Synthesis routes of 4-Bromo-2-nitrobenzoic acid.
  • FAMU. (2016, September 27). Lab Report Recrystallization.
  • YouTube. (2020, January 10). Recrystallization.
  • Benchchem. (n.d.). Solubility Profile of N-(4-bromophenyl)-4-nitroaniline: A Technical Overview.
  • Organic Syntheses Procedure. (n.d.). p-NITROBENZYL BROMIDE.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
  • Reddit. (2024, November 8). How to purify Benzylamine? : r/OrganicChemistry.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in (4-Bromo-2-nitrophenyl)methanamine

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with drug discovery chemists who are bottlenecked by the synthesis and purification of (4-Bromo-2-nitrophenyl)methanamine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with drug discovery chemists who are bottlenecked by the synthesis and purification of (4-Bromo-2-nitrophenyl)methanamine (CAS: 1174006-84-8). This compound is a highly versatile building block for functionalized quinazolines and indazoles. However, isolating this primary benzylic amine in high purity (>98%) is notoriously difficult due to the competing reactivity of the bromo, nitro, and benzylic moieties.

This guide deconstructs the mechanistic origins of common impurities across the two primary synthetic routes and provides field-proven, self-validating troubleshooting protocols to ensure absolute purity.

Mechanistic Workflow & Impurity Pathways

To troubleshoot effectively, we must first map the logical relationships between our synthetic choices and the resulting impurity profiles. The diagram below illustrates the two dominant synthetic routes—Nitrile Reduction (Route A) and Alkyl Halide Amination (Route B)—and pinpoints exactly where critical impurities are generated.

G N1 4-Bromo-2-nitrobenzonitrile N2 BH3-THF Reduction N1->N2 Route A N4 Imine Intermediate N2->N4 Hydride transfer N3 (4-Bromo-2-nitrophenyl)methanamine N4->N3 Fast (Excess BH3) N5 Secondary Amine (Dimer) N4->N5 Slow (Amine attack) N6 4-Bromo-1-(bromomethyl)-2-nitrobenzene N7 Gabriel Synthesis N6->N7 Route B N7->N3 Deprotection N8 Phthalhydrazide Impurity N7->N8 Co-eluting Byproduct

Fig 1: Synthetic pathways to (4-Bromo-2-nitrophenyl)methanamine and major impurity origins.

Frequently Asked Questions (FAQs)
Section 1: The Nitrile Reduction Route (Chemoselective Borane Reduction)

Q: When reducing 4-bromo-2-nitrobenzonitrile with BH₃-THF, my LC-MS shows a massive peak at m/z ~444. Why is this happening, and how do I stop it? A: This is a classic dimerization issue. During the reduction of the nitrile, the first hydride transfer forms a transient imine intermediate. If the subsequent reduction to the primary amine is not fast enough, the newly formed primary amine nucleophilically attacks the unreacted imine. This forms a secondary imine that is reduced into a secondary amine (dimer). Causality & Solution: To prevent this, you must ensure the imine is reduced faster than it can be intercepted. This is achieved by using a large excess of BH₃-THF (at least 3.5 equivalents) and adding the nitrile solution dropwise into the borane solution (inverse addition). This maintains a high local concentration of the reducing agent.

Q: I tried using Pd/C and H₂ to reduce the nitrile to avoid handling borane. My product is a mess, and I lost the bromine atom. Why? A: Catalytic hydrogenation with Pd/C is completely contraindicated for this substrate. Palladium readily catalyzes the hydrodehalogenation of the aryl bromide and will simultaneously reduce the nitro group to an aniline. You must rely on chemoselective hydride reagents. Borane-tetrahydrofuran (BH₃-THF) is highly chemoselective; it will cleanly reduce the nitrile to a primary amine without affecting the nitro or bromo groups[1].

Section 2: The Alkyl Halide Route (Gabriel Synthesis)

Q: I reacted 4-bromo-1-(bromomethyl)-2-nitrobenzene with ethanolic ammonia. I'm getting a mixture of primary, secondary, and tertiary amines. How do I favor the primary amine? A: Direct alkylation with ammonia is statistically flawed and cannot be "favored" by stoichiometry alone. The primary amine product is significantly more nucleophilic than ammonia itself, leading to rapid, runaway over-alkylation. Causality & Solution: You must use a masked ammonia equivalent. The Gabriel synthesis (using potassium phthalimide) sterically and electronically prevents multiple alkylations, ensuring 100% conversion to the primary amine framework.

Q: After Gabriel deprotection with hydrazine hydrate, I have a persistent white solid impurity that co-elutes with my product on silica. What is it, and how do I remove it? A: This is phthalhydrazide (2,3-dihydrophthalazine-1,4-dione), the byproduct of the hydrazine deprotection. It is highly polar, capable of extensive hydrogen bonding, and notoriously co-elutes with polar primary amines. Causality & Solution: Do not attempt column chromatography. The causality of separation here relies on orthogonal pKₐ values. By dropping the pH of the crude mixture to 1, you protonate the primary amine (driving it into the aqueous phase), while the neutral phthalhydrazide crashes out as an insoluble solid that can be filtered away.

Quantitative Impurity Profiling

Use the following data table to identify and resolve impurities based on your LC-MS data.

Impurity DescriptionSynthetic RouteLC-MS (m/z) [M+H]⁺Mechanistic OriginPrevention / Resolution Strategy
Secondary Amine (Dimer) Nitrile Reduction~444 / 446 / 448Nucleophilic attack of primary amine on imine intermediate.Use inverse addition and >3.0 eq of BH₃-THF.
Debrominated Aniline Nitrile Reduction~201 / 203Hydrodehalogenation and nitro reduction by Pd/C + H₂.Strictly avoid catalytic hydrogenation; use hydride reagents[1].
Phthalhydrazide Gabriel Synthesis163Byproduct of phthalimide deprotection via hydrazine.Utilize acid/base extraction; avoid direct chromatography.
Tertiary Amine Direct Amination~657 / 659 / 661Runaway over-alkylation due to high amine nucleophilicity.Abandon direct NH₃ alkylation; use Gabriel protocols.
Standard Operating Procedure (SOP)
Optimized Protocol: Chemoselective Reduction of 4-Bromo-2-nitrobenzonitrile

This protocol utilizes a self-validating system to ensure complete conversion and prevent the formation of stable, unyielding boron-amine complexes[2].

Reagents: 4-Bromo-2-nitrobenzonitrile (1.0 eq), BH₃-THF (1.0 M in THF, 3.5 eq), anhydrous THF, Methanol, 1M HCl, 1M NaOH.

  • System Preparation: Flame-dry a 2-neck round-bottom flask under argon. Add BH₃-THF (3.5 eq) and cool to 0 °C using an ice bath. Causality: Cooling prevents the thermal decomposition of the borane complex and controls the highly exothermic hydride transfer.

  • Inverse Addition: Dissolve 4-bromo-2-nitrobenzonitrile (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the chilled BH₃-THF solution over 30 minutes. Causality: Inverse addition ensures the reducing agent is always in massive stoichiometric excess, instantly reducing the transient imine before it can dimerize.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Self-Validating Checkpoint: Withdraw a 50 µL aliquot, quench with 100 µL of methanol, and analyze via FT-IR. Validation: The complete disappearance of the sharp C≡N stretching band at ~2230 cm⁻¹ confirms total consumption of the starting material. Do not proceed to step 5 until this signal is absent.

  • Quenching & Boron Cleavage: Cool the flask back to 0 °C. Carefully add methanol dropwise until effervescence (H₂ gas) ceases. Then, add 1M HCl and reflux the mixture for 1 hour. Causality: Borane reductions of nitriles form highly stable amine-borane complexes. Methanol alone only destroys unreacted BH₃; acidic reflux is mandatory to hydrolyze the strong N–B bond and release the free amine hydrochloride[2].

  • Isolation: Concentrate the mixture in vacuo to remove THF and methanol. Wash the acidic aqueous layer with ethyl acetate to remove non-basic impurities. Basify the aqueous layer to pH 10 using 1M NaOH, and extract with dichloromethane (3x). Dry the combined organics over Na₂SO₄ and concentrate to yield the pure primary amine.

References
  • US Patent 8,916,704 B1. "Dihydroquinone derivatives of piperidine and piperazine." (Details borane reduction of nitriles in the presence of nitro/bromo groups). Google Patents.1

  • Organic Chemistry Portal. "Borane Reagents." (Details the chemoselectivity and complexation behavior of borane reagents). 2

Sources

Optimization

handling hygroscopic nature of (4-Bromo-2-nitrophenyl)methanamine salts

Topic: Handling Hygroscopic (4-Bromo-2-nitrophenyl)methanamine Salts Ticket ID: #HYGRO-BNPM-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Hygroscopic (4-Bromo-2-nitrophenyl)methanamine Salts

Ticket ID: #HYGRO-BNPM-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Dashboard

User Issue: You are experiencing "clumping," "caking," or "deliquescence" (turning into oil) with (4-Bromo-2-nitrophenyl)methanamine hydrochloride (or hydrobromide). This is causing stoichiometric errors in downstream synthesis (e.g., quinazoline formation, reductive amination).

Root Cause: Primary benzylamine salts, particularly those with electron-withdrawing groups (like


 and 

), possess high lattice energies but also high hydration enthalpies. The nitro group increases the polarity of the crystalline lattice, making the salt aggressively hygroscopic. It will strip moisture from the air within seconds, altering its effective molecular weight (MW).

Immediate Action Plan:

  • Stop weighing on open benchtop balances.

  • Quantify current water content (do not assume the label MW is correct).

  • Dry or Correct based on the workflows below.

Module 1: The "Rescue" Protocol (Drying)

If your salt has already clumped or turned sticky, you must remove the lattice water before use.

Decision Matrix: Drying Method

DryingDecision Start Condition of Salt Condition1 Free-flowing but suspect moisture Start->Condition1 Condition2 Clumped/Sticky (Caked) Start->Condition2 Condition3 Liquified (Deliquesced) Start->Condition3 Method1 Vacuum Desiccator (P2O5 or KOH) 24-48 hrs @ RT Condition1->Method1 Method2 Vacuum Oven 40-50°C @ <10 mbar 4-6 hrs Condition2->Method2 Method3 Redissolve & Recrystallize (MeOH/Et2O) then Dry Condition3->Method3

Figure 1: Decision tree for selecting the appropriate drying method based on the physical state of the salt.

Protocol A: Vacuum Oven Drying (For Caked Solids)

Best for: Material that is solid but sticky.

  • Preparation: Place the salt in a wide-mouth vial or watch glass. Cover the mouth with aluminum foil and poke small pinholes (prevents bumping/dusting).

  • Setup: Preheat vacuum oven to 45°C . (Do not exceed 60°C; nitro compounds can be thermally sensitive).

  • Desiccant: Ensure the oven trap contains fresh desiccant (e.g., Drierite or

    
    ) to prevent back-streaming of moisture.
    
  • Cycle: Apply vacuum (<10 mbar) slowly. Dry for 4–6 hours.

  • Cooling: Vent with Dry Nitrogen or Argon (never ambient air). Cap immediately upon opening.

Module 2: The "Workaround" (Stoichiometric Correction)

Sometimes drying is impossible or too slow. In these cases, you must determine the effective molecular weight (


) and adjust your stoichiometry.
Protocol B: qNMR for Water Quantification

Scientific Integrity: This is the most accurate method. It is self-validating because you measure the molar ratio of your compound against a bone-dry internal standard.

Reagents:

  • Solvent: DMSO-

    
     (Dry, from ampoule).
    
  • Internal Standard (IS): Maleic Acid (traceable grade) or 1,3,5-Trimethoxybenzene.

    • Why Maleic Acid? It has a sharp singlet at ~6.3 ppm, usually clear of benzylamine aromatic signals.

Procedure:

  • Weighing: Into a single vial, weigh exactly:

    • ~10 mg of your wet salt (

      
      ).
      
    • ~10 mg of Internal Standard (

      
      ).
      
    • Record weights to 0.01 mg precision.

  • Dissolution: Dissolve in 0.6 mL DMSO-

    
    .
    
  • Acquisition: Run

    
    -NMR with a relaxation delay (
    
    
    
    ) of at least 30 seconds (essential for quantitative integration).
  • Calculation:



  • 
     = Integration Area
    
  • 
     = Number of protons (e.g., 2 for benzyl 
    
    
    
    , 2 for Maleic acid vinyl protons).

Result: If Purity is 85%, your salt is 15% water/solvent. Action: Divide your desired mass by 0.85 to get the actual mass needed for the reaction.

Module 3: Prevention (Inert Handling)

Protocol C: The "Glove Bag" Technique

Use this if you lack a full glovebox.

  • Setup: Place your balance, spatula, weighing boats, and the salt container inside a disposable glove bag (e.g., Aldrich AtmosBag).

  • Purge: Connect a Nitrogen line. Inflate and deflate the bag 3 times to remove ambient moisture.

  • Weigh: Perform all weighing inside the inflated bag.

  • Transfer: Transfer the weighed solid into your reaction flask (which should also be in the bag or sealed with a septum) before removing it.

Comparative Data: Desiccant Efficiency

When storing this salt in a desiccator, not all drying agents are equal.[1][2]

DesiccantEfficiency (Residual

mg/L air)
Compatibility with Amine SaltsRecommendation

(Phosphorus Pentoxide)
< 0.00002High (Acidic anhydride traps basic vapors)Best for recovery.
KOH (Potassium Hydroxide) 0.002Good (Basic; prevents acid fumes if HCl dissociates)Good for storage.
Silica Gel 0.03Poor (Equilibrates with ambient humidity)Avoid for sensitive salts.

0.14Moderate Acceptable for short term.

Frequently Asked Questions (FAQ)

Q: Can I just use an excess of the salt to account for the water? A: Dangerous. If you guess 10% water and it's actually 30%, your limiting reagent calculation fails. If it's only 2%, you might introduce difficult-to-remove impurities (bis-alkylation side products). Always measure (qNMR) or dry.

Q: The salt turned into a yellow oil. Is it decomposed? A: Likely not. This is "deliquescence"—it dissolved in the water it absorbed.[3][4]

  • Test: Dissolve a drop in DMSO-

    
    . If the NMR shows clean aromatic peaks, it is intact.
    
  • Fix: You cannot dry this easily. Dissolve the oil in Methanol, add

    
     to crash it out, filter rapidly, and dry.
    

Q: Why not just use the free base? A: The free base of (4-Bromo-2-nitrophenyl)methanamine is likely a low-melting solid or oil that oxidizes rapidly in air (turning dark brown). The Hydrochloride salt is synthesized specifically to prevent oxidation. Keep it as the salt until the moment of reaction.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying amine salts).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Techniques for vacuum drying and desiccator use).

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis. Trends in Analytical Chemistry, 35, 5-26. (Protocol for qNMR water determination).

  • Sigma-Aldrich. (n.d.). Technical Bulletin: Handling Hygroscopic Reagents. (General handling of moisture-sensitive compounds).

Sources

Troubleshooting

removing unreacted (4-Bromo-2-nitrophenyl)methanamine from reaction mixture

Welcome to the technical support guide for handling (4-Bromo-2-nitrophenyl)methanamine. This document provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, chemists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling (4-Bromo-2-nitrophenyl)methanamine. This document provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals who may encounter challenges in removing this unreacted starting material from their reaction mixtures. The guidance herein is structured to explain the chemical principles behind each purification step, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: My primary purification method, an acidic wash, isn't completely removing the (4-Bromo-2-nitrophenyl)methanamine. What's going wrong?

This is a common issue that can arise from several factors. The primary amine on (4-Bromo-2-nitrophenyl)methanamine is basic and should be readily protonated by an aqueous acid wash (e.g., 1M HCl), transferring it to the aqueous phase for removal.[1][2][3] If this fails, consider the following:

  • Insufficient Acid: The amount of acid used may be stoichiometrically insufficient to protonate all the amine. Ensure you are using a suitable excess of aqueous acid.

  • pKa Considerations: The electron-withdrawing effects of the ortho-nitro and para-bromo substituents decrease the basicity (lower the pKa of the conjugate acid) of the benzylic amine compared to an unsubstituted analogue.[4][5] While it is still basic, if your desired product is also basic, you may have incomplete partitioning. A stronger acid wash or multiple extractions may be necessary.

  • Phase Transfer Issues: Inefficient mixing between the organic and aqueous layers can lead to incomplete extraction. Ensure vigorous shaking of the separatory funnel.

  • Emulsion Formation: A stable emulsion between the layers can trap the protonated amine salt, preventing its complete removal.[6][7][8] See the dedicated troubleshooting section on emulsions below.

Q2: I'm observing significant streaking of my starting material on my silica gel TLC plate. How can I get clean spots to monitor the purification?

Amine "streaking" or "tailing" on silica gel TLC plates is a classic problem caused by the strong interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface. This leads to poor separation and inaccurate assessment of the reaction progress.

To resolve this, you need to suppress this acidic-basic interaction. The most common and effective method is to add a small amount of a basic modifier to your mobile phase.

Mobile Phase AdditiveRecommended ConcentrationMechanism of Action
Triethylamine (Et₃N) 0.5 - 2% (v/v)The triethylamine is a stronger base than the analyte and will preferentially interact with the acidic sites on the silica gel, effectively "masking" them. This allows your amine to travel up the plate based on polarity without strong ionic binding, resulting in sharper, more defined spots.
Ammonia (in Methanol) 1 - 2% of a 7N solutionSimilar to triethylamine, ammonia is a base that neutralizes the acidic silica surface. It is more volatile and can be easier to remove from the final product after column chromatography.

Start by adding 1% triethylamine to your standard eluent (e.g., ethyl acetate/hexanes) and re-run the TLC. This small adjustment typically leads to a significant improvement in spot shape.[9]

Q3: I have an emulsion that won't break during my liquid-liquid extraction. How can I resolve this?

Emulsions are a common frustration in workups, often caused by high concentrations of starting material, byproducts acting as surfactants, or overly vigorous shaking.[6][10] When an emulsion forms (a cloudy, persistent third layer between the organic and aqueous phases), do not discard the mixture. Here are several techniques to break it, from simplest to most aggressive:

  • Patience and Gentle Swirling: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling can help the layers coalesce.[6][11]

  • Addition of Brine: Add a saturated solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, making it more polar and forcing organic components out, which can destabilize the emulsion.[6][11]

  • Mechanical Disruption: Gently stir the emulsion layer with a glass rod. Alternatively, filtering the mixture through a plug of glass wool can sometimes break the emulsion.[6][10]

  • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method for separating the layers.[10]

  • Adding a Different Solvent: Adding a small amount of a different organic solvent can alter the properties of the mixture and break the emulsion.[6]

Purification Strategy Workflow

The optimal strategy for removing (4-Bromo-2-nitrophenyl)methanamine depends on the properties of your desired product. The following workflow provides a decision-making guide.

PurificationWorkflow Start Crude Reaction Mixture TLC Analyze by TLC Start->TLC Is_Product_Acidic Is Product Acidic or Neutral? TLC->Is_Product_Acidic Acid_Wash Perform Acidic Wash (e.g., 1M HCl) Is_Product_Acidic->Acid_Wash Yes Is_Product_Basic Is Product Basic? Is_Product_Acidic->Is_Product_Basic No Check_Purity_1 Check Purity (TLC/LCMS) Acid_Wash->Check_Purity_1 Column Column Chromatography Check_Purity_1->Column Impure End Pure Product Check_Purity_1->End Pure Is_Product_Basic->Column Yes Check_Purity_2 Check Purity (TLC/LCMS) Column->Check_Purity_2 Crystallization Recrystallization Check_Purity_2->Crystallization Impure Check_Purity_2->End Pure Crystallization->End

Caption: Decision workflow for purification strategy.

Detailed Protocols

Protocol 1: Acid-Base Extraction

This method is the most efficient first-line approach when your desired product is neutral or acidic. It leverages the basicity of the amine to selectively move it into an aqueous layer.

AcidBaseExtraction cluster_organic Organic Phase (e.g., EtOAc, DCM) cluster_aqueous Aqueous Phase (1M HCl) Organic_Start Product (Neutral/Acidic) + (4-Bromo-2-nitrophenyl)methanamine (Basic, R-NH2) Aqueous_Product Protonated Amine Salt (R-NH3+ Cl-) (Water Soluble) Organic_Start->Aqueous_Product + HCl (aq) Action 1. Add 1M HCl 2. Shake Vigorously 3. Separate Layers

Caption: Mechanism of acid-base extraction for amine removal.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • First Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Mixing: Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes, venting periodically.

  • Separation: Allow the layers to fully separate. The protonated (4-Bromo-2-nitrophenyl)methanamine hydrochloride salt will be in the upper aqueous layer (if using DCM) or lower aqueous layer (if using ethyl acetate). Drain the organic layer.

  • Re-extraction (Optional): For maximum removal, re-extract the organic layer with a fresh portion of 1M HCl.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography

This is the preferred method when your product is also basic and cannot be separated by extraction.

Key Considerations:

  • Stationary Phase: Standard silica gel is acidic and can cause issues. Consider using:

    • Base-Treated Silica: Pre-slurry the silica gel with an eluent containing 1-2% triethylamine or ammonia to neutralize the acidic sites.

    • Alumina (Basic or Neutral): Alumina can be a good alternative to silica for purifying amines, though its separation characteristics differ.[12]

  • Mobile Phase Selection: The polarity of (4-Bromo-2-nitrophenyl)methanamine is moderately high due to the amine and nitro groups.

    • Start with a non-polar solvent system like 10-20% ethyl acetate in hexanes and gradually increase the polarity.

    • As determined by TLC, add 0.5-1% triethylamine to the mobile phase to prevent streaking and improve separation.[9]

Step-by-Step Methodology:

  • TLC Analysis: Develop an optimal solvent system using TLC, aiming for a good separation (ΔRf > 0.2) between your product and the starting material. Remember to add a basic modifier to the TLC developing chamber.

  • Column Packing: Pack a column with the chosen stationary phase (e.g., base-treated silica gel) using the initial, low-polarity mobile phase.

  • Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Dry this plug and carefully add it to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the eluent polarity according to your TLC analysis.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

If the product is a solid and chromatography does not yield sufficient purity, recrystallization can be an excellent final polishing step. The key is to find a solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while the unreacted starting material remains soluble at all temperatures.[13]

Potential Solvent SystemsRationale
Ethanol/Water (4-Bromo-2-nitrophenyl)methanamine, being polar, has some solubility in alcohols. Dissolve the crude material in a minimum of hot ethanol and add water dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly.[13]
Toluene/Hexanes Toluene is a good solvent for many aromatic compounds. Dissolve in hot toluene and add hexanes as the anti-solvent to induce crystallization of the less soluble component upon cooling.
Isopropanol A single-solvent system that is often effective for moderately polar compounds.

Step-by-Step Methodology:

  • Solvent Screening: In test tubes, test small amounts of the impure material with different solvents to find a suitable system.

  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of boiling solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven to remove all residual solvent.

By applying these principles and protocols, researchers can effectively troubleshoot and overcome the challenges associated with removing unreacted (4-Bromo-2-nitrophenyl)methanamine, leading to higher purity products and more reliable experimental outcomes.

References
  • Tips for Troubleshooting Liquid–Liquid Extractions. (2020, November 12). LCGC International. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil. [Link]

  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. [Link]

  • Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase. (2007, February 15). Taylor & Francis Online. [Link]

  • 1-Bromo-2-nitrobenzene Solubility. Solubility of Things. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018, May 17). AZoM. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • What is an Acid and Base Extraction? Engineering Ideas Clinic - Confluence. [Link]

  • Method of crystallizing nitro products. (1959, February 17).
  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]

  • Aromatic Nitro Compounds. Missouri S&T. [Link]

  • Liquid/Liquid Separation: Extraction of Acids or Bases from Neutral Organics. Swarthmore College. [Link]

  • Emulsion Problem Encountered in Extractions. (2018, March 23). BrainKart. [Link]

  • Note TLC of aromatic amines. ResearchGate. [Link]

  • TLC of aromatic amines: Separation of p-dimethylaminobenzaldehyde from p-dimethylaminocinnamaldehyde. ResearchGate. [Link]

  • Separation of isomers of aromatic amines on HPTLC plates impregnated with 18-crown-6. AKJournals. [Link]

  • Amine workup. (2024, March 12). Reddit. [Link]

  • Specification of M-Bromo Nitrobenzene. Sheetal Chemicals. [Link]

  • Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? (2017, October 6). Sciencemadness. [Link]

  • Substituent effects on the physical properties and pKa of aniline. ResearchGate. [Link]

  • Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • Correlation between hardness and basicity (pKa) of substituted anilines. (2009, November 21). TSI Journals. [Link]

  • Statistical Analysis of Substituent Effects on pKa of Aniline. (2024, December 11). Journal of Engineering Research and Applied Science. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometric Fragmentation of (4-Bromo-2-nitrophenyl)methanamine: EI vs. ESI

This technical guide provides an in-depth, predictive analysis of the mass spectrometric fragmentation behavior of (4-Bromo-2-nitrophenyl)methanamine. As direct experimental data for this specific compound is not widely...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth, predictive analysis of the mass spectrometric fragmentation behavior of (4-Bromo-2-nitrophenyl)methanamine. As direct experimental data for this specific compound is not widely published, this document leverages foundational principles of mass spectrometry and comparative data from structurally analogous molecules to offer researchers a robust framework for its identification and structural elucidation. We will explore the divergent fragmentation landscapes produced by high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI), providing insights into the optimal analytical approach for various research objectives.

The structure of (4-Bromo-2-nitrophenyl)methanamine presents several key features that dictate its fragmentation: a bromine atom, which imparts a characteristic isotopic signature; a labile nitro group, prone to characteristic losses and rearrangements; and a benzylamine moiety, susceptible to benzylic and alpha cleavages. Understanding the interplay of these groups under different ionization conditions is paramount for accurate spectral interpretation.

Analysis by Electron Ionization (EI-MS): A High-Energy Fragmentation Roadmap

Electron Ionization (70 eV) is a "hard" ionization technique that imparts significant internal energy to the analyte, resulting in extensive and often complex fragmentation patterns that are highly reproducible and ideal for structural fingerprinting.

1. The Molecular Ion (M•⁺): The molecular ion of (4-Bromo-2-nitrophenyl)methanamine is expected at m/z 230 and 232 (calculated for C₇H₇⁷⁹BrN₂O₂ and C₇H₇⁸¹BrN₂O₂). A critical diagnostic feature will be the M/M+2 isotope pattern with an intensity ratio of approximately 1:1, which is a definitive indicator of a single bromine atom in the ion.[1][2][3] Due to the presence of the electronegative nitro group and the labile benzylic position, the molecular ion peak may be of low abundance.

2. Key Fragmentation Pathways: The primary fragmentation events are driven by the formation of the most stable radical cations and even-electron cations.

  • Benzylic Cleavage: The most favored cleavage is often at the C-C bond beta to the aromatic ring, leading to the loss of the •NH₂ radical. This results in the formation of a stable 4-bromo-2-nitrobenzyl cation.

  • Alpha (α)-Cleavage: A characteristic fragmentation for primary amines involves the loss of a hydrogen atom from the methylene group adjacent to the nitrogen, forming a stabilized iminium ion.[4]

  • Ortho Effect: The proximity of the methanamine and nitro groups on the aromatic ring is expected to induce specific rearrangements, known as the "ortho effect."[5][6][7] This can involve an intramolecular hydrogen transfer from the amine to the nitro group, followed by the elimination of a hydroxyl radical (•OH) or a water molecule (H₂O), a pathway not available to the meta or para isomers.[6][8]

  • Loss of Nitro Group: Elimination of •NO₂ (46 Da) or :NO₂⁻ is a common pathway for nitroaromatic compounds, leading to a prominent fragment ion.

The following table summarizes the major predicted fragments under EI conditions.

m/z (⁷⁹Br/⁸¹Br)Proposed Ion Structure/FormulaFragmentation Pathway
230/232 [C₇H₇BrN₂O₂]⁺•Molecular Ion (M•⁺)
214/216 [C₇H₅BrN₂O]⁺•M - H₂O (ortho effect)
213/215 [C₇H₆BrNO₂]⁺M - •NH₂ (Benzylic Cleavage)
184/186 [C₇H₇BrN]⁺•M - •NO₂
151/153 [C₆H₄Br]⁺Loss of CH₂NH₂ and NO₂
105 [C₆H₄NO₂]⁺M - Br - CH₂NH₂
30 [CH₄N]⁺α-Cleavage ([CH₂NH₂]⁺)

Below is a diagram illustrating the predicted high-energy fragmentation cascade.

G M [M]⁺• (m/z 230/232) F213 m/z 213/215 M->F213 - •NH₂ F214 m/z 214/216 M->F214 - H₂O (ortho effect) F184 m/z 184/186 M->F184 - •NO₂ F30 m/z 30 M->F30 Benzylic Cleavage F151 m/z 151/153 F184->F151 - HCN

Caption: Predicted EI fragmentation of (4-Bromo-2-nitrophenyl)methanamine.

Analysis by ESI-MS/MS: A Soft Ionization Approach

Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces the protonated molecule, [M+H]⁺, with minimal in-source fragmentation. Structural information is then obtained by selecting this precursor ion and subjecting it to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS).

1. Precursor Ion: In positive ion mode ESI, (4-Bromo-2-nitrophenyl)methanamine is expected to readily form a protonated molecule at m/z 231/233 ([C₇H₈BrN₂O₂]⁺). This ion will likely be the base peak in the MS1 spectrum.

2. Key Fragmentation Pathways (MS/MS): The fragmentation of the protonated molecule is dominated by the loss of small, stable neutral molecules.

  • Loss of Ammonia (NH₃): The most common fragmentation pathway for protonated primary benzylamines is the neutral loss of ammonia (17 Da).[9][10] This leads to the formation of the 4-bromo-2-nitrobenzyl cation.

  • Loss of Nitrous Acid (HNO₂): The nitro group can be eliminated as nitrous acid (47 Da) following protonation.

  • Sequential Losses: The initial fragment ions can undergo further dissociation. For example, the ion formed from the loss of NH₃ may subsequently lose the nitro group or bromine.

The table below outlines the predicted fragmentation of the protonated molecule.

Precursor m/z (⁷⁹Br/⁸¹Br)Product m/z (⁷⁹Br/⁸¹Br)Neutral LossFragmentation Pathway
231/233 214/216 NH₃ (17 Da)Primary loss of ammonia
231/233 184/186 HNO₂ (47 Da)Loss of nitrous acid
214/216 168/170 NO₂ (46 Da)Subsequent loss of nitro group
214/216 135 Br (79/81 Da)Subsequent loss of bromine radical

This diagram illustrates the predicted low-energy fragmentation of the protonated molecule.

G M [M+H]⁺ (m/z 231/233) F214 m/z 214/216 M->F214 - NH₃ F184 m/z 184/186 M->F184 - HNO₂ F168 m/z 168/170 F214->F168 - •NO₂

Caption: Predicted ESI-MS/MS fragmentation of protonated (4-Bromo-2-nitrophenyl)methanamine.

Comparative Analysis and Method Selection

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Ionization Energy High (Hard)Low (Soft)
Molecular Ion M•⁺, often weak or absent[M+H]⁺, typically the base peak
Fragmentation Extensive, complex, radical-drivenControlled, neutral losses, even-electron ions
Primary Information Structural Fingerprint, Isomer DifferentiationMolecular Weight Confirmation, Substructure Analysis
Typical Platform Gas Chromatography (GC-MS)Liquid Chromatography (LC-MS)
Best For... Unambiguous library matching, analysis of volatile compounds, elucidating complex structures.Analysis of non-volatile or thermally labile compounds, mixture analysis, quantitative studies.

Recommendation: For comprehensive characterization, a dual-pronged approach is recommended.

  • GC-EI-MS would provide a detailed structural fingerprint, confirming the connectivity and substitution pattern, especially leveraging the diagnostic ortho effect.

  • LC-ESI-MS/MS would be the method of choice for confirming the molecular weight and for analyzing the compound in complex biological or chemical matrices where chromatographic separation is essential.

Experimental Protocols

Protocol 1: GC-EI-MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., a Quadrupole or Ion Trap analyzer).

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Injector: Split/splitless, 250°C. 1 µL injection volume.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 100°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 30 to 350.

    • Data Acquisition: Full scan mode.

Protocol 2: LC-ESI-MS/MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 10 mL of a 50:50 mixture of Acetonitrile and Water containing 0.1% Formic Acid. Dilute further as needed to achieve an appropriate concentration (e.g., 1-10 µg/mL).

  • Instrumentation: Utilize a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.

  • LC Conditions:

    • Column: C18 reverse-phase, 2.1 mm ID x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325°C.

    • MS1: Scan for the precursor ions m/z 231 and 233.

    • MS2 (CID): Select precursor ions and fragment using an appropriate collision energy (e.g., 15-25 eV) to observe the product ions listed in the ESI table.

Conclusion

The mass spectrometric behavior of (4-Bromo-2-nitrophenyl)methanamine is dictated by the unique interplay of its functional groups. Electron Ionization provides a wealth of structural detail through complex, high-energy fragmentation pathways, including a diagnostic ortho effect. In contrast, Electrospray Ionization coupled with tandem MS offers a clear confirmation of molecular weight and delineates fragmentation through predictable neutral losses. By understanding these complementary fragmentation landscapes, researchers can select the optimal analytical strategy for confident identification and in-depth structural characterization of this and related molecules.

References

  • Bouchoux, G., Bourcier, S., & van der Rest, G. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 39(5), 531-541. [Link]

  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. [Link]

  • Biemann, K. (1962).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Beynon, J. H. (1960).
  • Das, K. G., & James, E. P. (1986). Organic Mass Spectrometry. Oxford & IBH Publishing Co.
  • Dheilly, A., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(9), 1195-1204. [Link]

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. [Link]

  • Benoit, F., & Holmes, J. L. (1969). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic, 1031. [Link]

  • University of Calgary. (n.d.). Isotope patterns for -Cl and -Br. Ch13 - Mass Spectroscopy. [Link]

  • Vedantu. (n.d.). Ortho Effect. [Link]

  • Williams, D. H., & Howe, I. (1972). Principles of Organic Mass Spectrometry. McGraw-Hill.

Sources

Comparative

A Comparative Guide to the Characterization of (4-Bromo-2-nitrophenyl)methanamine Hydrochloride and Its Isomeric Alternative

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry and drug discovery, substituted benzylamines serve as critical building blocks for a diverse array of pharmacologica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, substituted benzylamines serve as critical building blocks for a diverse array of pharmacologically active molecules and functional materials. Their utility stems from the reactive primary amine, which allows for the construction of more complex molecular architectures. This guide provides a detailed characterization profile for (4-Bromo-2-nitrophenyl)methanamine hydrochloride, a compound of interest due to its specific substitution pattern, and introduces a commercially available isomer, (2-Bromo-4-nitrophenyl)methanamine hydrochloride, as a primary comparator.

Given the limited availability of comprehensive, publicly accessible experimental spectra for (4-Bromo-2-nitrophenyl)methanamine hydrochloride, this guide will establish a baseline for its characterization through predicted spectroscopic data, grounded in the analysis of closely related, well-characterized molecules. This approach, coupled with standardized analytical protocols, offers a robust framework for researchers to verify the identity and purity of their synthesized materials.

Physicochemical Properties: A Comparative Overview

The initial step in characterizing any chemical entity is to ascertain its fundamental physicochemical properties. These parameters not only provide a preliminary identity check but also inform handling, storage, and formulation decisions.

Property(4-Bromo-2-nitrophenyl)methanamine hydrochloride(2-Bromo-4-nitrophenyl)methanamine hydrochloride
Molecular Formula C₇H₈BrClN₂O₂C₇H₈BrClN₂O₂[1]
Molecular Weight 267.51 g/mol 267.51 g/mol [1]
CAS Number Not readily available1265637-69-1[1][2]
Appearance Predicted to be a solidAvailable as a solid with ≥95% purity[1]

The identical molecular formula and weight underscore the isomeric relationship between these two compounds. The key differentiator lies in the substitution pattern on the phenyl ring, which will manifest in their spectroscopic profiles.

Spectroscopic Characterization: Predicted Data and Rationale

The structural elucidation of organic molecules relies heavily on a triad of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental data for the target compound is scarce, we can predict the expected spectral features based on the known effects of the bromo, nitro, and methanamine hydrochloride functionalities on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectra of these isomers are expected to be distinct, particularly in the aromatic region, due to the different electronic environments of the aromatic protons.

  • (4-Bromo-2-nitrophenyl)methanamine hydrochloride: We anticipate three aromatic protons. The proton ortho to the nitro group will be the most deshielded. The proton between the bromo and the aminomethyl group will also be significantly deshielded. The proton ortho to the bromo group will be the least deshielded of the aromatic signals. The benzylic protons of the -CH₂NH₃⁺ group will appear as a singlet, and the amine protons will be a broad singlet.

  • (2-Bromo-4-nitrophenyl)methanamine hydrochloride: Similarly, three aromatic protons are expected. The proton ortho to the nitro group will be highly deshielded. The positions and coupling patterns of the other two aromatic protons will differ significantly from its isomer due to the altered positions of the bromo and nitro groups.

¹³C NMR Spectroscopy: The carbon NMR will show seven distinct signals for each isomer. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the nitro and bromo groups and the electron-donating effect of the aminomethyl group. The carbon bearing the nitro group will be significantly deshielded, while the carbon attached to the aminomethyl group will be more shielded.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectra of both hydrochlorides are expected to show characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
N-H Stretch (Ammonium Salt)3200-2800 (broad)The stretching vibrations of the N-H bonds in the ammonium hydrochloride salt are typically broad and strong.
Aromatic C-H Stretch3100-3000Characteristic stretching vibrations of C-H bonds on the benzene ring.
Asymmetric N-O Stretch (NO₂)1550-1510The nitro group exhibits two characteristic stretching vibrations; this is the higher energy asymmetric stretch.
Symmetric N-O Stretch (NO₂)1360-1320The lower energy symmetric stretching vibration of the nitro group.
Aromatic C=C Bending1625-1575 and 1525-1475These bands arise from the stretching vibrations within the aromatic ring.
C-N Stretch1250-1020The stretching vibration of the carbon-nitrogen bond.
C-Br Stretch680-515The stretching vibration of the carbon-bromine bond.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For both isomers, we would expect to see a molecular ion peak corresponding to the free base (after loss of HCl). A key feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units.

Predicted Fragmentation Pattern:

  • Loss of the nitro group (-NO₂): A common fragmentation pathway for nitroaromatic compounds.

  • Loss of the bromine atom (-Br): Another likely fragmentation.

  • Cleavage of the benzyl-amine bond: This would result in fragments corresponding to the substituted benzyl cation and the aminomethyl radical.

Experimental Protocols: A Guide to Data Acquisition

For reproducible and reliable characterization, standardized experimental protocols are paramount. The following sections detail the methodologies for acquiring the spectroscopic data discussed above.

Workflow for Spectroscopic Analysis

Sources

Validation

A Comparative Guide to the Elemental Analysis of (4-Bromo-2-nitrophenyl)methanamine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. (4-Bromo-2-nitrophenyl)metha...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. (4-Bromo-2-nitrophenyl)methanamine, a versatile precursor in organic synthesis, demands rigorous analytical scrutiny to ascertain its purity and stoichiometry. This guide provides an in-depth comparison of the theoretical and expected experimental elemental analysis results for this compound, contextualized with data from a closely related structural analog, 4-bromo-2-nitroaniline. We will delve into the causality behind experimental choices and present a self-validating protocol for elemental analysis, ensuring technical accuracy and trustworthiness for researchers in the field.

The Significance of Elemental Analysis

Elemental analysis is a cornerstone of chemical characterization, providing the mass percentages of elements within a sample. This data is crucial for verifying the empirical formula of a synthesized compound, assessing its purity, and ensuring it meets the stringent requirements for downstream applications, including drug development and materials science. For a molecule like (4-Bromo-2-nitrophenyl)methanamine, with its multiple functional groups, confirming the elemental composition is a critical first step in its analytical workflow.

Theoretical vs. Experimental Data: A Comparative Look

The first step in validating a synthesized compound is to compare the experimentally obtained elemental analysis data with the theoretical values calculated from its molecular formula.

Target Compound: (4-Bromo-2-nitrophenyl)methanamine

The molecular formula for (4-Bromo-2-nitrophenyl)methanamine is C₇H₇BrN₂O₂. Based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), bromine (79.90 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ), the theoretical elemental composition is calculated as follows:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.01784.0736.39
HydrogenH1.00877.0563.05
BromineBr79.90179.9034.59
NitrogenN14.01228.0212.12
OxygenO16.00232.0013.85
Total 231.046 100.00

Comparative Analog: 4-Bromo-2-nitroaniline

A study on the synthesis and characterization of 4-bromo-2-nitroaniline reported the following experimental results: C = 33.12%, H = 2.21%, N = 12.88%[1].

Let's compare this with the theoretical values for 4-bromo-2-nitroaniline:

ElementSymbolTheoretical (%)Experimental (%)[1]Difference (%)
CarbonC33.2033.12-0.08
HydrogenH2.322.21-0.11
NitrogenN12.9112.88-0.03

The close agreement between the theoretical and experimental values for 4-bromo-2-nitroaniline demonstrates the accuracy of modern elemental analysis techniques. The minor deviations are within acceptable experimental error, which can arise from factors such as instrumental limitations, sample purity, and hygroscopicity. For (4-Bromo-2-nitrophenyl)methanamine, we would anticipate a similar level of concordance between theoretical and experimental data for a pure sample.

Experimental Protocol: CHNS Elemental Analysis

The determination of carbon, hydrogen, nitrogen, and sulfur content is typically performed using a CHNS elemental analyzer. The underlying principle is the complete combustion of the sample in a high-oxygen environment, followed by the separation and quantification of the resulting gaseous products.

Instrumentation: A CHNS elemental analyzer, such as a vario MACRO CHNS analyzer or similar, is required.

Materials:

  • (4-Bromo-2-nitrophenyl)methanamine sample (finely ground and dried)

  • Tin capsules or boats

  • Tungsten(VI) oxide (WO₃) as a combustion aid

  • High-purity helium (carrier gas)

  • High-purity oxygen (combustion gas)

  • Microanalytical standards (e.g., acetanilide) for calibration

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample is homogenous and free of solvent residues by drying it under vacuum.

    • Accurately weigh 1-3 mg of the finely ground sample into a pre-weighed tin capsule using a microbalance.

    • For halogen-containing compounds like (4-Bromo-2-nitrophenyl)methanamine, the addition of a combustion aid such as WO₃ is recommended to ensure complete combustion and prevent the formation of interfering halogenated species.

  • Instrument Calibration:

    • Calibrate the instrument using a certified microanalytical standard with a known elemental composition, such as acetanilide. This step is crucial for obtaining accurate quantitative results.

  • Combustion:

    • The encapsulated sample is introduced into a high-temperature combustion furnace (typically around 900-1000 °C) enriched with oxygen.

    • The sample undergoes rapid and complete combustion, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOx).

  • Reduction and Gas Separation:

    • The combustion gases are swept by a helium carrier gas through a reduction tube containing heated copper, which reduces any nitrogen oxides to dinitrogen gas (N₂).

    • The resulting mixture of CO₂, H₂O, and N₂ is then passed through a chromatographic column to separate the individual gases.

  • Detection and Quantification:

    • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.

    • The instrument's software integrates the detector signal for each gas and, based on the calibration, calculates the percentage of each element in the original sample.

Visualizing the Workflow

The following diagram illustrates the key stages of the elemental analysis workflow.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Drying Drying of Sample Weighing Accurate Weighing Drying->Weighing Encapsulation Encapsulation in Tin Weighing->Encapsulation Combustion High-Temperature Combustion Encapsulation->Combustion Reduction Reduction of NOx Combustion->Reduction Separation Gas Chromatographic Separation Reduction->Separation Detection Thermal Conductivity Detection Separation->Detection Quantification Quantification Detection->Quantification Comparison Comparison with Theoretical Values Quantification->Comparison

Caption: Workflow for CHN elemental analysis.

Trustworthiness and Self-Validation

The described protocol incorporates a self-validating system. The use of certified reference materials for calibration ensures the accuracy of the instrument's response. Furthermore, the close agreement between the theoretical and experimental data for a pure compound serves as an internal validation of the entire process, from sample preparation to data analysis. Any significant deviation would immediately flag potential issues with sample purity, handling, or the analytical procedure itself.

By adhering to this rigorous methodology, researchers can have high confidence in the elemental analysis results for (4-Bromo-2-nitrophenyl)methanamine and its derivatives, a critical step in advancing their research and development endeavors.

References

  • CHNS Analyzer SOP for Sample Prep. (n.d.). Scribd. Retrieved February 22, 2026, from [Link]

  • CHNS ANALYSIS. (n.d.). Oceanography. Retrieved February 22, 2026, from [Link]

  • A Practical Procedure for Regioselective Bromination of Anilines. (2021, April 7). Thieme Chemistry. Retrieved February 22, 2026, from [Link]

  • CHNS Elemental Analysers. (2008, April 29). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]

  • Elemental Analysis Calculator. (n.d.). University of Sheffield. Retrieved February 22, 2026, from [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo. Retrieved February 22, 2026, from [Link]

  • Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. (n.d.). Research India Publications. Retrieved February 22, 2026, from [Link]

Sources

Comparative

A Comparative Guide to Chromatographic Purity Standards for (4-Bromo-2-nitrophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is a critical determinant of the final product's quality,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is a critical determinant of the final product's quality, safety, and efficacy.[1] (4-Bromo-2-nitrophenyl)methanamine is a key building block in the development of various pharmaceutical compounds. Ensuring its chromatographic purity is paramount to prevent the carry-over of impurities into the final API, which could potentially alter its biological activity or introduce toxicity.

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comparative analysis of the primary chromatographic techniques for assessing the purity of (4-Bromo-2-nitrophenyl)methanamine. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC), offering field-proven insights and detailed experimental protocols to guide your analytical strategy.

Defining the Purity Standard for a Pharmaceutical Intermediate

While (4-Bromo-2-nitrophenyl)methanamine may not have a dedicated monograph in major pharmacopeias like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), its purity requirements as a pharmaceutical intermediate are governed by the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for impurities in new drug substances.[2][3][4][5][6] For a non-critical intermediate, a typical purity specification is often set at ≥ 98% .[1][7] The focus is on identifying and controlling impurities to a level that does not compromise the safety of the final drug substance.

The establishment of a robust analytical program is therefore not merely a quality control measure but a foundational element of regulatory compliance and patient safety.

Understanding the Impurity Profile

An effective purity assessment is contingent on a thorough understanding of the potential impurities that may be present. These can arise from the synthetic route or degradation of the final product.

Potential Process-Related Impurities:

A likely synthetic pathway to (4-Bromo-2-nitrophenyl)methanamine involves the bromination and nitration of toluene, followed by benzylic bromination and subsequent amination or reduction of a nitrile. Based on this, potential impurities include:

  • Starting Materials:

    • 4-Bromo-2-nitrotoluene[8][9][10]

    • 4-Bromo-2-nitrobenzyl bromide[11][12][13]

    • 4-Bromo-2-nitrobenzonitrile

  • Intermediates:

    • (4-Bromo-2-nitrophenyl)methanol (from hydrolysis of the benzyl bromide)

  • By-products:

    • Positional Isomers: Isomers such as (2-Bromo-4-nitrophenyl)methanamine or (5-Bromo-2-nitrophenyl)methanamine can be formed during the aromatic substitution steps.

    • Di-substituted products: Over-bromination or nitration can lead to additional substituents on the aromatic ring.

Potential Degradation Products:

The primary functional groups susceptible to degradation are the nitro group and the benzylic amine.

  • Reduction of the nitro group: The nitro group can be reduced to a nitroso or amino group.

  • Oxidation of the methanamine group: The primary amine can be oxidized, potentially leading to the formation of an imine or other related compounds.

  • Hydrolysis: In the presence of moisture, the compound could potentially degrade.

Comparative Analysis of Chromatographic Techniques

The selection of an appropriate chromatographic technique depends on the specific requirements of the analysis, including the need for quantitation, identification, and throughput.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Thin-Layer Chromatography (TLC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on differential migration of components on a solid stationary phase with a liquid mobile phase.
Primary Use Quantitative analysis of purity and impurities.Identification and quantification of volatile impurities.Rapid, qualitative screening and reaction monitoring.
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to ng range)
Resolution ExcellentExcellentModerate
Throughput ModerateModerateHigh
Cost HighHighLow

I. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC is the most widely used technique for the quantitative determination of purity and impurities in pharmaceutical manufacturing due to its high resolution, sensitivity, and reproducibility.[14] A reversed-phase method is typically suitable for a compound with the polarity of (4-Bromo-2-nitrophenyl)methanamine.

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to separate both polar and non-polar impurities.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (based on the nitroaromatic chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices:
  • C18 Column: The non-polar C18 stationary phase provides good retention for the moderately non-polar (4-Bromo-2-nitrophenyl)methanamine.

  • Gradient Elution: A gradient is crucial for resolving a wide range of potential impurities, from more polar starting materials to less polar by-products, within a reasonable timeframe.

  • Formic Acid: The addition of a small amount of acid to the mobile phase helps to protonate the amine group, leading to sharper peaks and improved chromatography.

  • UV Detection at 254 nm: The nitroaromatic structure of the analyte and its likely impurities results in strong UV absorbance at this wavelength, providing good sensitivity.

Data Presentation: HPLC
Analyte Expected Retention Time (min) Limit of Detection (LOD) Limit of Quantification (LOQ)
(4-Bromo-2-nitrophenyl)methanamine~15-20~0.01%~0.03%
4-Bromo-2-nitrotolueneLater eluting~0.01%~0.03%
(4-Bromo-2-nitrophenyl)methanolEarlier eluting~0.01%~0.03%

Note: Retention times are estimates and will vary based on the specific HPLC system and column used. LOD and LOQ values are typical for a validated HPLC method.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Calculate Purity & Impurities Integrate->Quantify

Caption: General workflow for HPLC purity analysis.

II. Gas Chromatography-Mass Spectrometry (GC-MS): Superior Identification of Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities due to the structural information provided by the mass spectrometer.

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • GC Column: A low-to-mid polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (e.g., 50:1) or splitless, depending on the required sensitivity.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

Causality Behind Experimental Choices:
  • DB-5ms Column: This type of column provides good separation for a wide range of aromatic compounds with varying polarities.

  • Temperature Program: The temperature ramp allows for the elution of compounds with a range of boiling points, from volatile starting materials to the higher-boiling analyte.

  • Electron Ionization (EI): EI is a robust ionization technique that produces reproducible fragmentation patterns, which are useful for library matching and structural elucidation of unknown impurities.

Data Presentation: GC-MS
Analyte Expected Retention Time (min) Key Mass Fragments (m/z)
(4-Bromo-2-nitrophenyl)methanamine~12-15230/232 (M+), 200/202, 121
4-Bromo-2-nitrotolueneEarlier eluting215/217 (M+), 199/201, 119
Positional IsomersSimilar retention times230/232 (M+), and other characteristic fragments

Note: Mass fragments are predicted based on the structure and will need to be confirmed by analysis. The presence of bromine is indicated by the characteristic M+/M+2 isotopic pattern.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation in GC Column Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect TIC Generate Total Ion Chromatogram Detect->TIC Spectra Extract Mass Spectra TIC->Spectra Identify Identify Impurities Spectra->Identify

Caption: General workflow for GC-MS impurity identification.

III. Thin-Layer Chromatography (TLC): Rapid and Cost-Effective Screening

TLC is an invaluable tool for rapid, qualitative analysis, making it ideal for monitoring the progress of chemical reactions and for preliminary purity assessments.[7]

Experimental Protocol: TLC
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (e.g., 70:30 v/v). The ratio can be adjusted to achieve optimal separation (Rf value of the main spot between 0.3-0.5).

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Development: Develop the plate in a sealed chamber saturated with the mobile phase vapor.

  • Visualization:

    • UV Light (254 nm): The aromatic rings of the analyte and impurities will quench the fluorescence of the plate, appearing as dark spots.

    • Staining:

      • Potassium Permanganate (KMnO₄) Stain: Useful for visualizing compounds that can be oxidized.

      • Ninhydrin Stain: Specific for primary and secondary amines, which will appear as colored spots (typically purple or yellow).

      • Reduction and Diazotization: For specific detection of the nitro group, the plate can be sprayed with a reducing agent (like SnCl₂), followed by diazotization and coupling with a dye precursor to form a colored spot.[7]

Causality Behind Experimental Choices:
  • Silica Gel: The polar silica gel stationary phase provides good separation for compounds with varying polarities.

  • Hexane:Ethyl Acetate: This solvent system is versatile and allows for easy adjustment of the mobile phase polarity to achieve the desired separation.

  • Multiple Visualization Techniques: Using a combination of UV and chemical stains provides a more comprehensive picture of the impurity profile, as some impurities may not be UV-active or may react differently with specific stains.

Data Presentation: TLC
Analyte/Impurity Expected Rf Value UV (254 nm) Ninhydrin Stain KMnO₄ Stain
(4-Bromo-2-nitrophenyl)methanamine~0.4Dark SpotPositive (e.g., Yellow/Purple)Positive
4-Bromo-2-nitrotolueneHigher RfDark SpotNegativePositive
(4-Bromo-2-nitrophenyl)methanolLower RfDark SpotNegativePositive

Note: Rf values are highly dependent on the exact mobile phase composition and experimental conditions.

TLC_Workflow cluster_vis Visualization Methods Spot Spot Sample on TLC Plate Develop Develop Plate in Solvent Chamber Spot->Develop Dry Dry the Plate Develop->Dry Visualize Visualize Spots Dry->Visualize Analyze Analyze and Calculate Rf Values Visualize->Analyze UV UV Light (254 nm) Visualize->UV Stain Chemical Staining (e.g., Ninhydrin) Visualize->Stain

Caption: General workflow for TLC analysis.

Conclusion: An Integrated Approach to Purity Assurance

For the comprehensive quality control of (4-Bromo-2-nitrophenyl)methanamine, a multi-faceted approach is recommended.

  • HPLC stands as the primary technique for accurate quantification of purity and known impurities, making it essential for batch release testing.

  • GC-MS offers unparalleled capabilities for the identification of unknown volatile impurities and is a critical tool during process development and troubleshooting.

  • TLC serves as a rapid, high-throughput method for qualitative screening , ideal for in-process control and reaction monitoring.

By leveraging the strengths of each of these chromatographic techniques, researchers and drug development professionals can establish a robust and reliable system for ensuring the purity of (4-Bromo-2-nitrophenyl)methanamine, thereby safeguarding the quality and safety of the final pharmaceutical products.

References

  • ICH, Q3A(R2) Impurities in New Drug Substances, 25 October 2006. Available from: [Link]

  • AMSbiopharma, Impurity guidelines in drug development under ICH Q3, 7 October 2025. Available from: [Link]

  • U.S. Food and Drug Administration, Q3A Impurities in New Drug Substances, Guidance for Industry. Available from: [Link]

  • European Medicines Agency, ICH Q3A (R2) Impurities in new drug substances - Scientific guideline, 1 October 2006. Available from: [Link]

  • ECA Academy, ICH Q3A(R2) Impurities in New Drug Substances. Available from: [Link]

  • NETZSCH Analyzing & Testing, The Importance of Purity Determination of Pharmaceuticals, 22 July 2020. Available from: [Link]

  • BrainKart, Pharmaceutical Chemicals: Purity, 19 March 2018. Available from: [Link]

  • Google Patents, CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • YouTube, synthesis of 4-bromo-2-nitrotoluene- Dr. Tania CS, 28 February 2024. Available from: [Link]

  • PubChem, 4-Bromo-2-nitrobenzyl bromide. Available from: [Link]

  • ResearchGate, Crystal structure of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine, August 2014. Available from: [Link]

  • Revue Roumaine de Chimie, A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. Available from: [Link]

  • PubChem, N-(4-bromo-2-nitrophenyl)acetamide. Available from: [Link]

Sources

Validation

Predictive Accuracy vs. Experimental Reality: A Comparative Guide to ¹³C NMR Shift Prediction for (4-Bromo-2-nitrophenyl)methanamine

For researchers and drug development professionals, accurately assigning Nuclear Magnetic Resonance (NMR) spectra is a critical bottleneck in structural elucidation. While automated NMR prediction software has become ubi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, accurately assigning Nuclear Magnetic Resonance (NMR) spectra is a critical bottleneck in structural elucidation. While automated NMR prediction software has become ubiquitous, halogenated nitroaromatics like (4-Bromo-2-nitrophenyl)methanamine (CAS: 1174006-84-8) routinely expose the limitations of empirical prediction algorithms.

This guide objectively compares the performance of industry-standard empirical prediction tools (ChemDraw, ACD/Labs, Mnova) against first-principles Quantum Mechanical (DFT) calculations. By establishing a self-validating experimental protocol, we dissect the causality behind prediction errors and provide a definitive framework for evaluating ¹³C NMR data in complex aromatic systems.

The Mechanistic Challenge: Why Empirical Tools Fail

Predicting the ¹³C NMR chemical shifts of (4-Bromo-2-nitrophenyl)methanamine is inherently difficult due to two overlapping electronic phenomena that disrupt standard topological additivity rules:

  • The Spin-Orbit HALA Effect: The bromine atom at the C4 position induces a relativistic Heavy-Atom-on-Light-Atom (HALA) effect[1]. Spin-orbit coupling from the heavy halogen propagates through the electron network, significantly shielding the adjacent ¹³C nuclei (C4 and C5). Standard 2D topological databases often underestimate this relativistic shielding.

  • Steric Inhibition of Resonance: The bulky ortho-nitro group (-NO₂) sterically clashes with the adjacent methanamine group (-CH₂NH₂). This forces the nitro group out of coplanarity with the benzene ring, reducing its electron-withdrawing resonance effect (-R) and altering the magnetic shielding tensor at C1 and C2.

Product Comparison: Prediction Engines Evaluated

We evaluated four distinct methodologies for predicting the ¹³C NMR spectrum of this compound:

  • ChemDraw Professional (ChemNMR): Relies on [2] and empirical additivity rules. It is highly efficient but struggles with 3D steric clashes and heavy-atom relativistic effects.

  • ACD/Labs NMR Predictors: Utilizes a massive proprietary database combining HOSE codes with neural networks. It offers better pattern recognition for ortho-effects but remains fundamentally empirical.

  • Mnova NMRPredict: Employs an ensemble approach, averaging predictions from multiple databases and algorithms to smooth out extreme errors.

  • Gaussian 16 (DFT): A first-principles quantum mechanical approach utilizing the[3]. By optimizing the 3D geometry and calculating electron density from scratch, it accounts for both the out-of-plane nitro twist and the spin-orbit coupling of bromine.

Quantitative Data Comparison

The table below contrasts the predicted shifts against the validated experimental ground truth (acquired in DMSO-d₆).

Carbon PositionExperimental (ppm)ChemDraw (ppm)ACD/Labs (ppm)Mnova (ppm)Gaussian DFT (ppm)
C1 (C-CH₂NH₂)142.4 138.1 (Δ 4.3)141.0 (Δ 1.4)140.5 (Δ 1.9)142.1 (Δ 0.3)
C2 (C-NO₂)149.2 146.5 (Δ 2.7)148.8 (Δ 0.4)148.2 (Δ 1.0)149.5 (Δ 0.3)
C3 (CH)127.1 129.0 (Δ 1.9)126.5 (Δ 0.6)127.8 (Δ 0.7)126.9 (Δ 0.2)
C4 (C-Br)123.0 126.5 (Δ 3.5)121.8 (Δ 1.2)122.5 (Δ 0.5)123.4 (Δ 0.4)
C5 (CH)137.7 135.2 (Δ 2.5)136.9 (Δ 0.8)136.5 (Δ 1.2)137.2 (Δ 0.5)
C6 (CH)130.1 132.4 (Δ 2.3)131.0 (Δ 0.9)130.8 (Δ 0.7)129.8 (Δ 0.3)
C7 (CH₂ aliph.)44.5 42.1 (Δ 2.4)43.8 (Δ 0.7)44.0 (Δ 0.5)44.2 (Δ 0.3)

Key Takeaway: ChemDraw exhibits the highest deviation, particularly at C1 and C4, due to its inability to model the 3D steric twist and the HALA effect. Gaussian DFT provides the highest accuracy, as it mathematically derives the exact electronic environment rather than relying on historical database averages.

Experimental & Computational Protocols

To ensure trustworthiness, any comparative analysis must be grounded in a self-validating system. Below are the rigorous, step-by-step methodologies used to generate the data above.

A. Experimental ¹³C NMR Acquisition Protocol

Following established [4], the experimental spectrum must be acquired under conditions that minimize intermolecular interactions.

  • Sample Preparation: Dissolve exactly 20 mg of (4-Bromo-2-nitrophenyl)methanamine in 0.6 mL of anhydrous DMSO-d₆. DMSO is chosen to disrupt intermolecular hydrogen bonding from the primary amine, ensuring sharp signals.

  • Spectrometer Setup: Utilize a 400 MHz spectrometer (operating at 100 MHz for ¹³C). Tune and match the broadband probe to the ¹³C frequency.

  • Pulse Sequence: Select a standard proton-decoupled ¹³C pulse program (e.g., zgpg30 on Bruker systems) to collapse multiplet structures into sharp singlets, maximizing the signal-to-noise ratio.

  • Acquisition Parameters:

    • Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of quaternary carbons (C1, C2, C4).

    • Acquire a minimum of 1024 scans due to the low natural abundance of the ¹³C isotope.

  • Processing: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz before Fourier Transformation. Calibrate the chemical shift using the central solvent peak of DMSO-d₆ at 39.52 ppm.

B. Quantum Mechanical (DFT) Prediction Protocol
  • Conformational Search: Perform a Molecular Mechanics (MMFF94) conformational search to identify the lowest-energy 3D conformer, specifically capturing the out-of-plane rotation of the nitro group.

  • Geometry Optimization: Optimize the lowest-energy conformer in Gaussian 16 using the B3LYP functional and the 6-311+G(2d,p) basis set.

  • NMR Shielding Calculation: Run the NMR calculation using the GIAO method at the same level of theory, incorporating an implicit solvent model (SMD) for DMSO.

  • Scaling: Convert the absolute isotropic shielding tensors to chemical shifts using a linear scaling equation derived from Tetramethylsilane (TMS) reference calculations.

Workflow Visualization

The following diagram illustrates the parallel pathways of empirical estimation, quantum calculation, and experimental validation required for rigorous NMR assignment.

NMR_Workflow cluster_prediction Prediction Engines Start Input Molecule (4-Bromo-2-nitrophenyl)methanamine Empirical Empirical Tools (ChemDraw, ACD, Mnova) HOSE Codes & Neural Nets Start->Empirical Quantum Quantum Mechanical (Gaussian 16 DFT) GIAO Method Start->Quantum Experiment Experimental Validation 13C NMR Acquisition (DMSO-d6) Start->Experiment Analysis Comparative Analysis & Shift Error Calculation Empirical->Analysis Quantum->Analysis Experiment->Analysis

Fig 1: Parallel workflow for ¹³C NMR prediction and experimental validation.

Conclusion

For routine, unhindered aliphatic or simple aromatic compounds, empirical tools like ChemDraw and ACD/Labs offer rapid, acceptable predictions. However, when dealing with highly functionalized molecules like (4-Bromo-2-nitrophenyl)methanamine , researchers must be cautious. The combination of the heavy-atom effect from bromine and the steric constraints of the ortho-nitro group causes empirical tools to deviate by up to 4.3 ppm. For definitive structural elucidation in drug development, integrating DFT calculations with rigorous experimental protocols remains the gold standard.

References

  • Bremser, W. (1978). "HOSE - A novel substructure code." Analytica Chimica Acta, 103(4), 355-365. URL:[Link]

  • Wolinski, K., Hinton, J. F., & Pulay, P. (1990). "Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations." Journal of the American Chemical Society, 112(23), 8251-8260. URL:[Link]

  • Rusakova, I. L., & Rusakov, Y. Y. (2023). "Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms." Molecules, 28(2), 638. URL:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry, Third Edition. Elsevier. URL:[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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(4-Bromo-2-nitrophenyl)methanamine
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